Product packaging for Manganese diselenide(Cat. No.:CAS No. 12299-98-8)

Manganese diselenide

Cat. No.: B088595
CAS No.: 12299-98-8
M. Wt: 212.9 g/mol
InChI Key: KDAKOPXAEMJUSU-UHFFFAOYSA-N
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Description

Manganese diselenide (MnSe₂) is an inorganic semiconductor compound with a pyrite-type structure, composed of Mn⁴+ and Se₂²⁻ ions . It is a valuable material for research in energy storage and electrochemistry due to its tunable band gap and higher electrical conductivity compared to manganese oxides or sulfides . In energy storage research, manganese selenides are investigated as promising electrode materials for supercapacitors and lithium-ion and sodium-ion batteries . Their properties contribute to high power density, swift charging/discharging, and enhanced cyclic stability in supercapacitive applications . For battery technology, MnSe₂ nanoparticles in cube-like morphologies have been studied specifically as an anode material for sodium-ion batteries . MnSe₂ also demonstrates significant potential in electrochemical sensing . Research shows that nanoparticles of MnSe₂ can be used to modify glassy carbon electrodes, resulting in a highly sensitive platform for the detection of specific biomolecules like capsaicin, with applications in food analysis . The material is typically synthesized through methods such as hydrothermal synthesis , which allows for control over phase purity and nanoparticle morphology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnSe2 B088595 Manganese diselenide CAS No. 12299-98-8

Properties

CAS No.

12299-98-8

Molecular Formula

MnSe2

Molecular Weight

212.9 g/mol

IUPAC Name

bis(selanylidene)manganese

InChI

InChI=1S/Mn.2Se

InChI Key

KDAKOPXAEMJUSU-UHFFFAOYSA-N

SMILES

[Mn](=[Se])=[Se]

Canonical SMILES

[Mn](=[Se])=[Se]

Other CAS No.

12299-98-8

Origin of Product

United States

Advanced Synthesis Methodologies for Manganese Diselenide

Hydrothermal and Solvothermal Synthesis Techniques for Manganese Diselenide Fabrication

Hydrothermal and solvothermal methods are widely employed for synthesizing crystalline nanomaterials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. sci-hub.sersc.org They offer excellent control over the size, shape, and crystal phase of the resulting this compound nanoparticles. rsc.org

The physicochemical properties of this compound synthesized via hydrothermal or solvothermal routes are highly dependent on the precise control of various reaction parameters.

pH Value: The pH of the reaction solution is a critical factor. By precisely controlling the pH value, a series of manganese selenide (B1212193) (MnSex) particles can be synthesized. researchgate.net For instance, in hydrothermal synthesis, if the pH value becomes too high (e.g., above 12), the formation of manganese hydroxide (B78521) (Mn(OH)₂) can occur as an impurity instead of the desired manganese selenide phase. researchgate.net In some cases, an acidic solution is necessary for MnSe₂ to form from the reaction of MnSe and selenium. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration significantly influence the crystallinity and phase purity of the product. Hydrothermal synthesis of MnSe₂ nanorods has been successfully achieved at temperatures between 100–180°C with a reaction time of 12 hours. researchgate.net In solvothermal processes, a temperature of 180°C maintained for 48 hours has been used to prepare VSe₂/WSe₂ hybrids, demonstrating typical conditions for selenide compounds. acs.org The amount of defects in the crystal structure can also be tuned by adjusting the synthesis temperature and time. chemrxiv.org

Precursor and Solvent Influence: The choice of manganese and selenium precursors, as well as the solvent, plays a crucial role in the final product. Common precursors include manganese(II) chloride (MnCl₂·4H₂O), manganese(II) acetate (B1210297) (Mn(CH₃COO)₂·4H₂O), and elemental selenium powder. sci-hub.seresearchgate.net Reducing agents like hydrazine (B178648) (N₂H₄) or sodium borohydride (B1222165) (NaBH₄) are often used. rsc.orgresearchgate.net The solvent itself can act as a morphological agent; for example, ethanolamine (B43304) has been used to control the morphology of α-MnSe products in a solvothermal synthesis. sci-hub.se The concentration of the solvent can determine the phase purity of the final product. sci-hub.se

Table 1: Parametric Control in Hydrothermal/Solvothermal Synthesis of MnSe₂

Parameter Conditions / Reagents Influence on Synthesis References
pH Controlled by adding NaOH or acetic acid. Determines the resulting MnSex phase; high pH (>12) can lead to Mn(OH)₂ impurities. researchgate.netresearchgate.net
Temperature Typically 100–180°C. Affects crystallinity and defect concentration. researchgate.netchemrxiv.org
Reaction Time Commonly 12 hours or more. Influences the completion of the reaction and can reduce crystal defects. researchgate.netchemrxiv.org
Precursors MnCl₂·4H₂O, Mn(CH₃COO)₂·4H₂O, Se powder. Choice of precursors affects reaction kinetics and product purity. sci-hub.seresearchgate.net
Solvent Ethanolamine, Ethylenediamine, Water. Can act as a morphological agent and influence phase purity. sci-hub.seifmo.ru

| Additives | Hydrazine, Sodium Borohydride, Polyvinylpyrrolidone (B124986). | Used as reducing agents or capping agents to control morphology. | researchgate.netresearchgate.net |

By manipulating the synthesis parameters, it is possible to achieve selective crystallization of different manganese selenide phases and control their morphology.

Phase Selection: The thermodynamically stable rock-salt α-MnSe is a common product, but the pyrite-structured this compound (MnSe₂) can be selectively synthesized. sci-hub.seresearchgate.net The formation of single-phase MnSe₂ is often kinetically controlled and depends on factors like the concentration of selenide ions (Se²⁻) in the solution. researchgate.net In some hydrothermal syntheses, the application of an external magnetic field has been shown to induce the formation of MnSe₂. rsc.org

Morphological Control: A variety of MnSe₂ nanostructures have been fabricated. Rod-shaped nanoparticles of MnSe₂ with diameters of approximately 100 nm have been synthesized hydrothermally. researchgate.net Solvothermal methods have produced highly crystalline MnSe₂ nanorods where the aspect ratio (from ~15 to ~70) could be tuned by varying the amount of a capping agent, polyvinylpyrrolidone. researchgate.net The choice of solvent and the mixing method (e.g., stirring versus ultrasonication) can also direct the morphology, leading to the formation of nanospheres, microspheres, or nanorods. ifmo.ru

Table 2: Morphological Control of this compound

Method Key Reagents & Conditions Resulting Morphology References
Hydrothermal Mn(CH₃COO)₂, Se, N₂H₄, NaOH, 100–180°C Nanorods (100 nm diameter) and nanocubes (~80 nm). researchgate.net
Hydrothermal MnCl₂, Se, NaBH₄, with external magnetic field (>250 G). Nanorods. rsc.orgresearchgate.net
Solvothermal MnCl₂, Se, KBH₄, Ethanolamine, with ultrasonication. Nanorods. ifmo.ru
Solvothermal MnCl₂, Se, KBH₄, Ethanolamine, with vigorous stirring. Microspheres (~200 nm diameter). ifmo.ru

| Solvothermal | Polyvinylpyrrolidone as capping agent. | Nanorods with tunable aspect ratios (15 to 70). | researchgate.net |

Parametric Control in Hydrothermal/Solvothermal Synthesis of this compound (e.g., pH, Temperature, Reaction Time, Precursor Influence)

Vapor-Phase Deposition Methods for this compound Thin Films

Vapor-phase deposition encompasses a family of techniques where materials are transported in a vapor state from a source to a substrate, where they condense or react to form a solid thin film. These methods are essential for fabricating high-purity, uniform films required for electronic and spintronic studies.

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) technique used to grow high-quality single-crystal thin films (epitaxy). In MBE, beams of atoms or molecules from effusion cells travel without collision to a heated substrate, allowing for atomic layer-by-layer growth.

Research has demonstrated the growth of manganese selenide (MnSex) films using MBE. acs.orgarxiv.orgresearchgate.net A significant finding is the observation of room-temperature ferromagnetism in these films, which, in the monolayer limit, is attributed to the formation of a van der Waals (vdW) this compound (MnSe₂) monolayer. acs.orgarxiv.orgresearchgate.net This MnSe₂ monolayer can form at the interface between the substrate (such as GaSe or SnSe₂) and a thicker α-MnSe(111) film. acs.org The growth of (Sn,Mn)Se films by MBE also shows that the crystal structure evolves towards the rock-salt MnSe structure as the manganese concentration increases. aip.org

Organometallic Vapor-Phase Epitaxy (OMVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a CVD process that uses organometallic compounds as sources or precursors. In this technique, the precursors are transported by a carrier gas into a reaction chamber where they decompose at the hot substrate surface to form the thin film.

Manganese selenide thin films have been fabricated using OMVPE. physicsaccess.comresearchgate.net One reported method uses methylpentacarbonylmanganese (MPCMn) as the manganese precursor and diethyl selenium (DES) as the selenium precursor. qu.edu.qa This process yielded polycrystalline films that contained either the rock-salt structure of MnSe or a mixture of rock-salt and zinc-blende structures. qu.edu.qa The properties of the resulting films, such as grain size, can be influenced by the deposition temperature. scielo.br

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and nanomaterials. It involves the reaction or decomposition of gaseous precursors on a heated substrate.

CVD has been successfully employed to synthesize ultrathin, two-dimensional (2D) nanosheets of manganese selenide. ntu.edu.sgresearchgate.net Researchers have reported the controlled growth of high-quality, ultrathin nanosheets of ferrimagnetic zinc-blende (β-phase) MnSe. ntu.edu.sg Additionally, large-area 2D non-layered rock-salt (α-phase) MnSe nanosheets, with thickness controllable down to a single unit cell (0.9 nm), have been grown on mica substrates using a modified CVD technique. researchgate.net These studies represent significant progress in the direct synthesis of 2D magnetic manganese selenide materials. ntu.edu.sg

Table 3: Summary of Vapor-Phase Deposition Methods for Manganese Selenide

Method Precursors / Substrate Key Findings / Resulting Material References
MBE Elemental Mn and Se sources; GaSe or SnSe₂ substrates. Formation of a ferromagnetic MnSe₂ monolayer at the film-substrate interface. acs.orgarxiv.orgresearchgate.net
OMVPE Methylpentacarbonylmanganese (MPCMn), Diethyl selenium (DES). Polycrystalline MnSe thin films with rock-salt or mixed rock-salt/zinc-blende structures. qu.edu.qascielo.br

| CVD | Not specified; Mica substrates. | Synthesis of ultrathin 2D nanosheets of α-MnSe and β-MnSe. | ntu.edu.sgresearchgate.net |

Organometallic Vapor-Phase Epitaxy (OMVPE) for this compound

Solution-Based Deposition Approaches for this compound

Solution-based methods are widely utilized for the synthesis of manganese selenide thin films due to their cost-effectiveness and scalability. These techniques involve the chemical reaction of precursors in a liquid medium, leading to the deposition of a solid film onto a substrate.

Chemical Bath Deposition of Manganese Selenide Thin Films

Chemical Bath Deposition (CBD) is a technique used to produce crystalline manganese selenide (MnSe) thin films on substrates like commercial glass. researchgate.netscielo.brscielo.br This method involves the controlled precipitation of the compound from a solution. icm.edu.pl The synthesis typically uses a manganese source, such as manganese nitrate, and a selenium source solution. scielo.br One method for preparing the selenium source involves dissolving solid selenium and potassium hydroxide in 1-4 dioxane, heating the mixture, and then adding lithium aluminum hydride. scielo.br The bath components for deposition can include manganese nitrate, the prepared selenium source, and triethanolamine (B1662121) (TEA) in deionized water. scielo.br The pH of the chemical bath is a critical parameter that significantly influences the structural and optical properties of the resulting films. researchgate.netscielo.br

Research findings indicate that the crystallinity of the MnSe films is optimal at a pH of 9. researchgate.netscielo.br At higher pH values, such as 10 and 11, the formation of a manganese selenite (B80905) (MnSeO₄) structure is observed alongside the MnSe phase. researchgate.netscielo.br The film thickness, grain size, and optical properties are all dependent on the bath's pH. scielo.br For instance, films with the lowest thickness have been observed in baths with a pH of 11, while the highest refractive index was found in films produced at a pH of 10. researchgate.net The grain size of the MnSe thin films reaches its highest value at a pH of 9. researchgate.net The chemical reactions in the bath involve the combination of manganese ions (Mn²⁺) with selenide ions (Se²⁻) to form the insoluble MnSe. scielo.br

Table 1: Effect of pH on MnSe Thin Films Prepared by Chemical Bath Deposition scielo.br

pHFilm Thickness (nm)Grain Size (nm)Observed Phases
11794.63MnSe, MnSeO₄
10844.37MnSe, MnSeO₄
91265.78MnSe (Best Crystallinity)
81175.28MnSe

Electrodeposition Techniques for Manganese Selenide Materials

Electrodeposition is another versatile solution-based technique for synthesizing manganese selenide (MnSe) thin films. qu.edu.qa This method involves depositing the material onto a conductive substrate (like titanium or indium tin oxide-coated glass) from an aqueous electrolytic bath. gncl.cnresearchgate.net The process relies on the co-deposition of manganese and selenium, which occurs within a specific potential range. gncl.cn

A typical electrolytic bath for MnSe deposition consists of manganese sulfate (B86663) (MnSO₄) and selenium dioxide (SeO₂) dissolved in water. gncl.cnresearchgate.net Cyclic voltammetry studies show that the co-deposition of Mn and Se happens in a potential range of -1.65V to -1.70V. gncl.cn Characterization of films deposited at various potentials reveals that while the cubic structure with a preferential orientation along the (200) plane is independent of the selected potential, the morphology and stoichiometry of the films are potential-dependent. gncl.cn This allows for the tuning of film properties by adjusting the deposition potential. gncl.cn Similarly, bimetallic selenides, such as MnCo selenide, can be grown directly on substrates like nickel foam through electrodeposition, followed by an annealing process to optimize the crystal structure and morphology. mdpi.com For the synthesis of MnSe₂-CoSe₂ heterostructures, an electrodeposition-selenization approach has been employed, where a precursor coating is first electrodeposited and then crystallized via selenization. acs.orgnih.gov

Table 2: Parameters for Electrodeposition of MnSe Thin Films gncl.cn

ParameterValue/Description
SubstrateTitanium (Ti)
Electrolytic Bath0.1 M MnSO₄ and 0.002 M SeO₂
Co-deposition Potential Range-1.65V to -1.70V
Resulting Crystal StructureCubic, with preferential (200) orientation
Controllable PropertiesMorphology and Stoichiometry (via deposition potential)

Solid-State and Mechanical Synthesis Routes for this compound

Solid-state and mechanical synthesis methods offer alternative pathways to produce manganese selenide, often resulting in materials with different morphologies, such as nanoparticles or dense pellets. These routes typically involve high-energy processes.

Ball Milling for Manganese Selenide

Ball milling, a form of mechanochemical synthesis, is a top-down, solid-state technique used to produce nanostructured materials. mdpi.com This method can be employed to synthesize polycrystalline Mn₁₋ₓNaₓSe by milling manganese, sodium, and selenium powders together at high speeds (e.g., 600 rpm for 8 hours). qu.edu.qa The resulting powder mixture can then be pressed into pellets and annealed to produce dense final products. qu.edu.qa

This technique is also effective for producing MnSe₂ nanoparticles. researchgate.net The process starts with a solid-state reaction to obtain pure MnSe₂ microparticles, which are then subjected to ball milling. researchgate.net The duration of the milling process directly impacts the particle size; for example, after 40 hours of milling, MnSe₂ nanoparticles with an average size of approximately 65 nm can be obtained. researchgate.netresearchgate.net The mechanical energy from ball milling can induce microstrain and surface effects, leading to changes in the material's magnetic properties, such as inducing weak ferromagnetic characteristics in otherwise antiferromagnetic MnSe₂ nanoparticles. researchgate.netresearchgate.net High-energy ball milling is recognized as a powerful method for solid-state synthesis and mechanical alloying of powders. dntb.gov.ua

Table 3: Ball Milling Parameters for Manganese Selenide Synthesis qu.edu.qaresearchgate.net

ParameterValue/DescriptionResulting Product
Starting MaterialsMn, Na, and Se powdersPolycrystalline Mn₁₋ₓNaₓSe
Milling Speed600 rpmPowder mixture for pelletizing
Milling Time8 hours-
Starting MaterialPure MnSe₂ microparticlesMnSe₂ nanoparticles
Milling TimeUp to 40 hours~65 nm average particle size

Pulsed Laser Deposition of Manganese Selenide Films

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique used for synthesizing high-quality thin films, including α-MnSe. researchgate.netresearchgate.net In this process, a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. researchgate.netunimi.it For MnSe synthesis, a stoichiometric polycrystalline MnSe target is used. unimi.it The ablated material forms a plasma plume and deposits as a thin film on a substrate, such as stainless steel or SrTiO₃. researchgate.netscite.ai

The deposition parameters, including substrate temperature, background pressure, and laser repetition rate, are critical for controlling the film's properties. researchgate.netunimi.it For example, α-MnSe thin films have been prepared by reactive PLD on stainless steel substrates maintained at 200°C. researchgate.net The base pressure in the chamber is typically in the range of 10⁻² Pa. researchgate.net PLD has also been used to grow tetragonal MnSe ultrathin films on SrTiO₃ substrates, which exhibit significantly different physical properties compared to thicker films or polycrystalline samples. scite.ai The technique's versatility is further enhanced in dual-PLD systems, which can utilize different laser sources (e.g., KrF UV and Nd:YAG IR) to deposit a wide range of materials, including oxides, metals, and selenides, in the form of thin films and heterostructures. unimi.itcnr.it

Table 4: Pulsed Laser Deposition (PLD) Parameters for MnSe Thin Films researchgate.netunimi.it

ParameterValue/Description
Target MaterialStoichiometric polycrystalline MnSe
SubstrateStainless Steel, SrTiO₃
Substrate Temperature200°C
Base Pressure10⁻² Pa to UHV (10⁻⁸ mbar)
Laser Repetition RateVariable (e.g., 0.1 Hz to 10 Hz)
Resulting Film Phaseα-MnSe (cubic), Tetragonal MnSe (on SrTiO₃)

Crystallographic and Structural Investigations of Manganese Diselenide

Crystal Structure Analysis of Bulk Manganese Diselenide

The bulk form of this compound primarily adopts a cubic crystal structure, which has been extensively characterized using various diffraction techniques.

Cubic (Pa-3) Crystal Structure of this compound

Bulk this compound crystallizes in the cubic pyrite-type structure, belonging to the Pa-3 space group (No. 205). materialsproject.orgmaterialsproject.orgmaterialscloud.org In this structure, the manganese (Mn²⁺) ions are coordinated with six selenium (Se¹⁻) atoms, forming MnSe₆ octahedra. materialsproject.org These octahedra share corners, with tilt angles of 62°. materialsproject.orgmaterialsproject.org The selenium ions are, in turn, bonded to three equivalent manganese ions in a distorted trigonal planar geometry. materialsproject.orgmaterialsproject.org

The lattice parameter 'a' for this cubic structure has been reported with slight variations across different studies, which is common due to different synthesis conditions and measurement techniques. Reported values include 6.417 Å, 6.4275(2) Å, and 6.165 Å. materialsproject.orgmaterialscloud.orgresearchgate.netresearchgate.net The Mn-Se bond lengths are consistently reported to be in the range of 2.55 Å to 2.57 Å. materialsproject.orgmaterialsproject.org Single-crystal X-ray diffraction experiments have confirmed the pyrite-type structure with space group Pa-3. researchgate.net The high crystallinity of MnSe₂ prepared by methods like hydrothermal synthesis is often confirmed by sharp and intense peaks in X-ray diffraction (XRD) patterns, which can be indexed to its cubic phase. researchgate.net

Table 1: Crystallographic Data for Cubic this compound (MnSe₂)

ParameterValueSource(s)
Crystal SystemCubic materialsproject.orgmaterialsproject.org
Space GroupPa-3 (No. 205) materialsproject.orgmaterialsproject.orgmaterialscloud.org
Lattice Parameter (a)6.417 Å materialscloud.orgresearchgate.net
6.4275(2) Å researchgate.net
6.165 Å materialsproject.org
Mn-Se Bond Length2.55 Å materialsproject.org
2.57 Å materialsproject.org
Mn Coordination6 Se atoms (Octahedral) materialsproject.orgmaterialsproject.org
Se Coordination3 Mn atoms (Trigonal Planar) materialsproject.orgmaterialsproject.org

Marcasite (B74401) Structure Analogy in this compound

Transition metal dichalcogenides frequently crystallize in either the cubic pyrite (B73398) structure (like MnSe₂) or the orthorhombic marcasite structure. ontosight.aidergipark.org.tr Both pyrite and marcasite are polymorphs of iron sulfide (B99878) (FeS₂), with the key difference being their crystal system. dergipark.org.tr While MnSe₂ itself has a cubic pyrite-type structure, it is often discussed within the broader "pyrite-marcasite family". ontosight.aidergipark.org.tr This family of compounds, with the general formula AX₂, shares common structural motifs where the cation (A) is octahedrally coordinated by six anions (X), and the anions form covalently bonded pairs (X₂). dergipark.org.tr Therefore, the analogy refers to MnSe₂ being a member of this structural group, which includes both pyrite and marcasite forms, based on the coordination environment and the presence of Se-Se dumbbells, even though its specific crystal system is cubic rather than orthorhombic. ontosight.aidergipark.org.tr

Low-Dimensional this compound Architectures

The reduction of dimensionality from bulk to nanoscale architectures introduces significant changes in the structural, electronic, and magnetic properties of this compound.

Two-Dimensional (2D) Monolayers and Nanosheets of this compound

Two-dimensional forms of MnSe₂, such as monolayers and nanosheets, have been a focus of intense research. Theoretical studies based on density functional theory (DFT) have investigated the properties of 2D MnSe₂. iyte.edu.trrsc.org These calculations predict that single-layer 1T-MnSe₂ is a ferromagnetic metal. iyte.edu.trrsc.org The successful synthesis of monolayer manganese selenide (B1212193) films has been achieved through techniques like molecular beam epitaxy (MBE) on substrates such as GaSe and SnSe₂. arxiv.orgnih.govacs.orgacs.org Structural characterization confirms the presence of a MnSe₂ monolayer at the interface. arxiv.orgosti.gov

Vibrational spectrum analysis has confirmed the dynamical stability of both ferromagnetic and antiferromagnetic phases of monolayer MnSe₂. iyte.edu.trrsc.org However, the magnetic ground state is energetically favored to be ferromagnetic. rsc.org Interestingly, this ferromagnetic metallic character is robust and can be preserved even in the presence of high-density selenium vacancies. iyte.edu.trresearchgate.net In some cases, delaminating non-van der Waals α-MnSe₂ has been used to produce quasi-2D nanosheets. rsc.org These nanosheets exhibit a bandgap of 1.2 eV, and structural optimization strengthens the ferromagnetic super-exchange interactions. rsc.org

One-Dimensional (1D) Nanoribbons and Nanorods of this compound

One-dimensional MnSe₂ nanostructures, including nanorods and nanoribbons, have been synthesized through various methods, notably solvothermal and hydrothermal routes. researchgate.netnih.gov Highly crystalline MnSe₂ nanorods can be produced via facile solvothermal reactions, often using a capping agent like polyvinylpyrrolidone (B124986) (PVP). Characterization has shown that these nanorods grow along the axis and possess a high degree of crystallization. The aspect ratio of these nanorods can be controlled, for instance, by varying the amount of PVP used during synthesis.

Hydrothermal methods have also been employed to create rod-shaped nanoparticles of MnSe₂. researchgate.net Depending on the reaction conditions, these nanorods can have diameters ranging from 50-100 nm. researchgate.net Theoretical studies of 1D nanoribbons have shown that their electronic properties can depend on their edge structure, with armchair (ARM) and zigzag (ZZ) edges leading to semiconducting and metallic behavior, respectively. iyte.edu.trrsc.org The dimensional reduction from 2D to 1D is predicted to cause structural modifications that can lead to a crossover from a ferromagnetic to an antiferromagnetic ground state. iyte.edu.trrsc.org

Quantum Dots of this compound

The ultimate reduction in dimensionality leads to zero-dimensional (0D) quantum dots (QDs). The investigation into MnSe₂ quantum dots has largely been theoretical, exploring the consequences of extreme quantum confinement. iyte.edu.trrsc.org Density functional theory calculations have been used to study the structural and magnetic properties of triangular MnSe₂ quantum dots. iyte.edu.trrsc.org These studies predict that metal-metal interactions drive reconstructions at the edges of the quantum dots. iyte.edu.trresearchgate.net A significant finding is that this reconstruction leads to a crossover from the ferromagnetic state, characteristic of 2D monolayers, to an antiferromagnetic (AFM) ground state in the quantum dots. iyte.edu.trrsc.org All investigated triangular quantum dots of MnSe₂ were found to display an AFM character in their ground state. iyte.edu.trrsc.org

Structural Defects and Impurities in this compound

Structural imperfections, such as vacancies and impurities, can significantly influence the physicochemical properties of this compound (MnSe₂). Understanding the nature of these defects is crucial for controlling the material's functionality for various applications.

Selenium vacancies (Vₛₑ) are a common type of point defect in MnSe₂ and other metal selenides. researchgate.net These vacancies, which involve the absence of a selenium atom from its regular lattice position, can act as a "double-edged sword," offering both beneficial and detrimental effects on the material's properties. rsc.org

The formation of Vₛₑ can occur during synthesis, particularly in nanomaterials where surface effects are more pronounced. For instance, in two-dimensional MnSe₂ nanosheets, a loss of surface selenium atoms can lead to a high density of surface Se-vacancies. researchgate.net This phenomenon is reportedly common in 2D selenides, creating a Se-deficient environment. researchgate.net The presence and concentration of these vacancies can be identified and quantified using advanced characterization techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and electron paramagnetic resonance (EPR) spectroscopy. researchgate.netmdpi.com

Functionally, selenium vacancies play a pivotal role in modifying the electronic and chemical properties of the material. They can introduce sublattice distortion and charge redistribution, creating abundant active sites that can enhance performance in applications like energy storage by promoting efficient ion insertion and extraction. researchgate.net In catalytic applications, Vₛₑ can regulate the electron distribution of metal orbitals, thereby enhancing the adsorption of reactants and promoting redox cycles. rawdatalibrary.net However, while these vacancies can act as active sites, they can also function as trapping and scattering sites for charge carriers, which could potentially lower electron density and mobility, thereby hindering electronic performance. rsc.org Theoretical calculations suggest that MnSe₂ exhibits a high tolerance to the formation of selenium vacancies. researchgate.net

The application of an external magnetic field during the synthesis of manganese selenide has been shown to be a significant factor influencing phase purity and the formation of secondary or impurity phases. rsc.org Research employing a hydrothermal method to synthesize manganese selenide under various magnetic field strengths (from 0 to 800 Gauss) reveals a systematic evolution of both the primary manganese selenide phase and concurrent impurities. researchgate.netresearchgate.net

In the absence of a magnetic field, the synthesis product is primarily the cubic α-MnSe phase. rsc.orgresearchgate.net As the magnetic field is introduced and its strength is increased, impurity peaks corresponding to elemental Selenium (Se) and this compound (MnSe₂) begin to appear in the X-ray diffraction patterns. rsc.org This indicates that the magnetic field actively influences the reaction pathways and promotes the formation of MnSe₂ from MnSe, but not without generating other compounds. rsc.orgresearchgate.net

At higher field strengths, additional impurity phases are formed. Under a 350 Gauss field, where MnSe₂ becomes the dominant phase, peaks related to manganese(II) selenate (B1209512) (MnSeO₄) also appear. rsc.orgresearchgate.net At a strong field of 800 Gauss, impurities of both MnSeO₄ and Mn₃O(SeO₃)₃ are observed alongside the target MnSe₂ phase. rsc.orgresearchgate.net These findings demonstrate that while a magnetic field can be used to drive the synthesis toward the MnSe₂ phase, it simultaneously complicates the composition by introducing oxide and selenite (B80905) impurities. researchgate.net

Phase and Impurity Evolution in Manganese Selenide Synthesis under Magnetic Fields rsc.orgresearchgate.netresearchgate.net
Magnetic Field Strength (Gauss)Primary PhaseObserved Impurity Phases
0α-MnSeNone Reported
100α-MnSeSe, MnSe₂, Mn₃O(SeO₃)₃
250α-MnSeSe, MnSe₂, Mn₃O(SeO₃)₃
350MnSe₂Se, MnSe₂, Mn₃O(SeO₃)₃, MnSeO₄
800MnSe₂MnSeO₄, Mn₃O(SeO₃)₃

Role of Selenium Vacancies in this compound Structures

Strain Engineering in this compound Systems

Strain engineering is a powerful technique for tuning the physical properties of materials by intentionally inducing lattice strain. purdue.edu In two-dimensional materials like MnSe₂, applying strain can alter interatomic distances, which in turn modifies the electronic band structure and magnetic interactions. mit.edu

Applying tensile strain to this compound, particularly in its monolayer form, has profound effects on its crystal structure and its electronic and magnetic properties. Tensile strain can be applied by growing MnSe₂ films on a substrate with a larger lattice constant, which stretches the film's in-plane lattice. mdpi.com This stretching of the lattice directly modifies the orbital overlap and coupling between the manganese 3d and selenium 4p orbitals. mdpi.com

One of the most significant reported effects of tensile strain is the induction of a metal-to-semiconductor transition. arxiv.orgresearchgate.net At approximately 2.2% tensile strain, monolayer MnSe₂ transitions from a metallic state to a semiconductor. arxiv.org This transition is driven by the strain-induced raising of the energy levels of Mn d-orbitals and Se p-orbitals near the Fermi level, which results in the opening of a small band gap. arxiv.orgresearchgate.net

Furthermore, tensile strain is a key tool for manipulating the magnetic properties of MnSe₂. Theoretical and computational studies have shown that tensile strain can enhance the ferromagnetic ordering in the material, leading to a significant increase in its Curie temperature (Tₑ). rsc.orgcompphys.cn For instance, the Tₑ of monolayer MnSe₂ can be elevated from an intrinsic value of ~266-300 K to well above room temperature, reaching over 400 K at 5% tensile strain. rsc.orgresearchgate.net This enhancement is attributed to the amplification of through-bond magnetic exchange interactions. compphys.cn Additionally, tensile strain can induce a transition in the magnetic anisotropy, switching the easy axis of magnetization from in-plane to out-of-plane at around 1.7% strain. arxiv.org

Effect of Tensile Strain on the Curie Temperature (Tₑ) of Monolayer MnSe₂ rsc.orgresearchgate.net
Applied Tensile Strain (%)Reported Curie Temperature (K)
0 (Intrinsic)~266 - 300
2.3353
5.0443
10.0530

Electronic Structure and Transport Phenomena in Manganese Diselenide

Electronic Band Structure Calculations for Manganese Diselenide

Theoretical calculations are crucial for understanding the electronic behavior of materials like this compound. These computational methods provide insights into the arrangement of electron energy levels, which dictates the material's electrical and optical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations have been extensively applied to this compound to predict its electronic and magnetic characteristics.

First-principles calculations based on DFT are performed using tools like the Vienna Ab initio Simulation Package (VASP). compphys.cn For the exchange-correlation energy, functionals such as the Perdew–Burke–Ernzerhof (PBE) type generalized gradient approximation (GGA) are commonly employed. compphys.cniyte.edu.tr

DFT studies have revealed diverse properties for MnSe₂ depending on its structural phase and dimensionality. Calculations for bulk MnSe₂ show it to be metallic and have an antiferromagnetic ground state. researchgate.net In contrast, its two-dimensional (2D) form, specifically the 1T-MnSe₂ monolayer, is predicted to be a ferromagnetic metal. iyte.edu.tr Some studies using the GGA functional have found that the ground state of monolayer MnSe₂ is metallic, with both ferromagnetic (FM) and antiferromagnetic (AFM) phases being dynamically stable. iyte.edu.tr Other DFT calculations suggest that monolayer 1T-MnSe₂ is an indirect semiconductor with a very small band gap. researchgate.net The electronic properties of MnSe₂ are strongly tied to the hybridization of Mn 3d and Se 4p orbitals near the Fermi level. researchgate.netarxiv.org

A study on a specific 2D defective Mn₄Se₄ monolayer, using PBE+U functionals, indicated a direct bandgap of 1.1 eV. researchgate.net Another investigation into a monolayer Mn₂Se₂ phase found it to be an antiferromagnetic semiconductor with a significant indirect band gap of 1.83 eV. acs.org These varying results highlight the sensitivity of MnSe₂'s electronic structure to its precise atomic arrangement and stoichiometry.

MnSe₂ Form Predicted Electronic Property Predicted Magnetic State Computational Method Reference(s)
BulkMetallicAntiferromagnetic (AFM)DFT researchgate.net
Monolayer 1T-MnSe₂MetallicFerromagnetic (FM)DFT (GGA) iyte.edu.tr
Monolayer 1T-MnSe₂Indirect Semiconductor (0.01 eV gap)Ferromagnetic (FM)DFT researchgate.net
Monolayer Mn₂Se₂Indirect Semiconductor (1.83 eV gap)Antiferromagnetic (AFM)DFT (PBE+U) acs.org
2D Defective Mn₄Se₄Direct Semiconductor (1.1 eV gap)-DFT (PBE+U) researchgate.net

Standard DFT methods like GGA can sometimes fail to accurately describe materials with strongly correlated electrons, such as those with partially filled d-orbitals in transition metals like manganese. compphys.cn To address this, a correction known as the on-site Coulomb repulsion (Hubbard U) is often introduced, in an approach called DFT+U or GGA+U. compphys.cnresearchgate.net This method provides a better description of electron localization and its effects on the electronic and magnetic properties.

The inclusion of the Hubbard U term is critical for accurately modeling MnSe₂. researchgate.netaps.org The calculated Curie temperature (TC) of monolayer MnSe₂ has been found to be highly sensitive to the value of U, which signifies the important role of electronic correlations in the material's magnetism. researchgate.netaps.org The on-site Coulomb repulsion can significantly affect the band structure. aps.org For instance, in the rock-salt and wurtzite phases of MnSe, the band gap increases monotonically as the value of U increases. rsc.org In some cases, the combined effect of the Hubbard U and the magnetic configuration is what opens an insulating band gap. aps.org

Different studies have employed various U values for the Mn 3d orbitals to match experimental observations or results from higher-level hybrid functional calculations. compphys.cnacs.orgresearchgate.net For example, a U value of 3.9 eV has been used for 2D-MnSe₂. compphys.cn Another study found that a GGA+U scheme with U=3 eV reproduced results from more computationally expensive HSE hybrid functional calculations well. researchgate.net For a monolayer Mn₂Se₂ phase, a U value of 2.3 eV was chosen to match lattice parameters obtained from HSE06 calculations. acs.org These findings underscore that accounting for on-site Coulomb repulsion is essential for a correct theoretical description of this compound. aps.orgiphy.ac.cn

Density Functional Theory (DFT) for this compound Electronic Properties

Band Gap Engineering and Tunability in this compound Systems

The ability to engineer the band gap of a semiconductor is crucial for its application in electronic and optoelectronic devices. For this compound, various strategies such as controlling dimensionality, applying strain, and introducing dopants have been explored to tune its band gap.

Many two-dimensional transition metal dichalcogenides (TMDs) exhibit a crossover from an indirect band gap in their bulk form to a direct band gap as a monolayer. iyte.edu.tracs.org This phenomenon is highly sought after for applications in optoelectronics, such as light-emitting diodes and solar cells.

While bulk MnSe₂ is typically metallic, its 2D counterparts can be semiconducting. iyte.edu.trresearchgate.net The nature of this band gap (direct or indirect) can be influenced by several factors. Theoretical studies suggest that applying uniaxial strains to monolayer MnSe₂ can induce transitions from an indirect to a direct bandgap. researchgate.net Furthermore, the crystal structure plays a pivotal role; calculations have shown that MnSe exhibits an indirect band gap in the rock-salt phase, which transforms into a direct band gap in the wurtzite phase. rsc.org This transition highlights a pathway to achieve desirable optical properties by controlling the material's crystal polymorphism. In contrast, some forms, like the antiferromagnetic MnSe₂ atomic chain, are predicted to be direct band gap semiconductors without external modification. rsc.org

External stimuli like mechanical strain and chemical doping are effective methods for tuning the electronic properties of materials.

Strain: Applying strain to the MnSe₂ lattice can significantly alter its band structure. researchgate.netrsc.org Theoretical calculations have demonstrated that applying a few percent of tensile strain to a metallic monolayer of MnSe₂ can induce a metal-semiconductor transition, opening a small band gap. researchgate.netarxiv.orgresearchgate.netresearchgate.net Specifically, a transition is predicted to occur at 2.2% tensile strain. arxiv.orgresearchgate.net This effect is attributed to the strain raising the energy of the Mn d-orbitals and Se p-orbitals near the Fermi level. researchgate.netarxiv.org The magnitude of the band gap can be continuously tuned with the level of applied strain. researchgate.net For example, applying a magnetic field during synthesis, which can induce lattice strain, was found to increase the energy gap of the resulting MnSe compounds. rsc.org

Doping: Introducing impurity atoms (doping) into the MnSe₂ crystal lattice is another powerful technique for band gap engineering. researchgate.net Doping MnSe₂ with copper has been shown to decrease its band gap. researchgate.netresearchgate.net For instance, UV-visible absorption spectroscopy determined the band gap of pristine MnSe₂ to be 2.33 eV, which decreased to 1.82 eV for 3% copper-doped MnSe₂. researchgate.net This reduction is attributed to factors like the different charge, radius, and electron configuration of the Cu²⁺ dopant atoms, which introduce compressive stress in the lattice. researchgate.net Similarly, doping molybdenum diselenide (MoSe₂) with manganese was found to reduce its direct band gap from 1.44 eV to 0.9 eV. ias.ac.in

Method Effect on Band Gap Mechanism Reference(s)
Tensile StrainInduces metal-to-semiconductor transition; opens/widens band gapRaises energy of Mn 3d and Se 4p orbitals researchgate.netarxiv.orgresearchgate.netresearchgate.net
Copper DopingDecreases band gap (e.g., from 2.33 eV to 1.82 eV)Introduction of impurity levels and lattice stress researchgate.netresearchgate.net
Manganese Doping (in MoSe₂)Decreases band gap (e.g., from 1.44 eV to 0.9 eV)Introduction of additional 3d electrons ias.ac.in
Magnetic Field (during synthesis)Increases band gapModifies orbital overlap and induces strain rsc.org

Indirect-to-Direct Band Gap Crossover in 2D this compound

Charge Carrier Dynamics and Transport in this compound

The dynamics of charge carriers—electrons and holes—and their transport through the material are fundamental to the performance of any semiconductor device. In this compound, these properties are influenced by its electronic structure, defects, and interactions with other materials.

Studies on MnSe₂-based systems have shown that its incorporation into other materials can enhance charge transport. For example, adding MnSe₂ to a MAPbI₃ perovskite film was found to improve charge transport characteristics, passivate defects, and reduce charge recombination, ultimately leading to better solar cell performance. rsc.org The unique electronic structure and high carrier mobility of MnSe₂ are key to these improvements. rsc.org

The behavior of charge carriers can also be understood through studies of related doped systems. In Mn-doped nanocrystals, the dynamics of energy transfer and charge carrier localization are strongly dependent on the location of the Mn dopants. nih.gov Hole trapping can be a significant competing process that affects energy transfer efficiency. nih.gov In intercalated systems like MnₓTiSe₂, resonant photoemission studies indicate that Mn 3d electrons are delocalized, and a strong ionic interaction leads to charge transfer from manganese to titanium atoms, signifying high charge transfer probability. aip.org

Theoretical investigations into MnSe₂-based heterostructures, such as magnetic tunnel junctions, are crucial for spintronics applications. x-mol.netresearchgate.netaps.org First-principles calculations combined with non-equilibrium Green's function methods are used to study transport properties. x-mol.netaps.org These studies reveal that properties like the Schottky barrier and tunneling magnetoresistance can be tuned, indicating the potential of MnSe₂ in next-generation spintronic and nonvolatile memory devices. x-mol.netaps.org

Conductivity Mechanisms in this compound Films and Nanostructures

The electrical conductivity of this compound (MnSe₂) is influenced by its structural form, stoichiometry, and the presence of dopants. In its polycrystalline form with a rock salt structure, MnSe₂ generally behaves as a p-type semiconductor, where holes are the predominant charge carriers over a wide temperature range (300 to 1000 K). researchgate.net The electrical conductivity in these materials typically follows an exponential relationship with temperature, indicating a thermally activated conduction mechanism. researchgate.net

The synthesis method and conditions play a critical role in determining the electrical properties of MnSe₂ thin films. For instance, in films produced by the Successive Ionic Layer Adsorption and Reaction (SILAR) method, the concentration of a complexing agent like triethylamine (B128534) (TEA) can tune the conductivity. physicsaccess.com Studies have shown an inverse relationship between TEA concentration and electrical conductivity; lower concentrations of TEA result in films with higher conductivity. physicsaccess.com This is attributed to changes in the film's crystallinity and morphology, where moderate TEA concentrations yield uniform grain-like structures optimal for charge transport. physicsaccess.com

Table 1: Electrical Properties of MnSe Thin Films under Varied Synthesis Conditions

Film TypeVariable ParameterResulting ConductivityResulting ResistivityReference
MnSe Thin FilmTEA Volume (2 ml)2.72 × 10⁻³ S/cm- physicsaccess.com
MnSe Thin FilmTEA Volume (10 ml)1.02 × 10⁻³ S/cm- physicsaccess.com
Y-doped MnSeYttrium Conc. (0 to 0.04 mol%)Decreased from 8.561 x 10² (Ω.m)⁻¹ to 8.467 x 10² (Ω.m)⁻¹Increased from 11.68 x 10⁻⁴ Ω.m to 11.81 x 10⁻⁴ Ω.m researchgate.net

Magneto-Photoconductivity in this compound Nanosheets

Quasi-two-dimensional (2D) nanosheets of non-van der Waals α-MnSe₂ exhibit significant magneto-photoconductive properties, making them promising for spintronic and magneto-photodetection applications. rsc.orgrsc.org These nanosheets possess a bandgap of approximately 1.2 eV and a high Curie temperature (T_c) of around 320 K, which is above room temperature. rsc.orgresearchgate.net This combination of semiconducting behavior and robust ferromagnetism is crucial for their functionality. rsc.orgrsc.org

The key to their performance lies in the synergistic modulation of photogenerated carriers by both magnetic and light fields. rsc.orgrsc.org A notable characteristic is the negative magnetoresistance effect, where the material's electrical resistance decreases in the presence of a magnetic field. rsc.orgresearchgate.net This effect enhances the photoconductive performance. When exposed to infrared illumination, devices based on these nanosheets demonstrate self-powered magneto-photoconductivity, characterized by high responsivity and rapid response times. rsc.orgresearchgate.net The application of a magnetic field has been shown to increase the photocurrent, directly illustrating the magneto-photoconductive effect. researchgate.net This behavior stems from the effective manipulation of charge and spin within the 2D non-van der Waals system. rsc.org

Table 2: Performance Metrics of α-MnSe₂ Nanosheet-Based Photodetectors

ParameterValueConditionsReference
Bandgap1.2 eV- rsc.orgrsc.orgresearchgate.net
Curie Temperature (T_c)320 K- rsc.orgrsc.orgresearchgate.net
Photo-responsivity330.4 mA W⁻¹Self-powered, Infrared illumination rsc.orgrsc.orgresearchgate.net
Response SpeedMillisecond-levelSelf-powered, Infrared illumination rsc.orgrsc.orgresearchgate.net
MagnetoresistanceNegativeVaries with temperature researchgate.net

Transport Properties in this compound Heterostructures

The transport properties of this compound can be further manipulated by integrating it into heterostructures. Van der Waals epitaxy allows for the fabrication of ultrathin heterostructures with sharp, defect-free interfaces, such as those involving MnSe₂ monolayers on substrates like gallium selenide (B1212193) (GaSe) or tin selenide (SnSe₂). researchgate.net

Advanced Characterization Techniques for Manganese Diselenide Research

Structural and Morphological Characterization

The physical and crystalline nature of manganese diselenide is primarily investigated through diffraction and microscopy techniques. These methods provide insights into the atomic arrangement, crystal phase, surface features, and internal microstructure of the material.

X-ray Diffraction (XRD) for Crystal Structure and Phase Purity of this compound

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystal structure and assess the phase purity of this compound. XRD analysis has confirmed that MnSe2 typically crystallizes in a cubic pyrite-type structure, belonging to the Pa-3 space group. acs.orgresearchgate.net The sharp and intense peaks in the XRD patterns of synthesized MnSe2 indicate a high degree of crystallinity. researchgate.net

The lattice constant for the cubic phase of MnSe2 has been reported to be approximately a = 6.4170 Å. researchgate.net XRD is instrumental in verifying the successful synthesis of the desired MnSe2 phase and in identifying any impurities. For instance, in certain synthesis conditions, impurity peaks corresponding to Selenium (Se) or Manganese Selenide (B1212193) (MnSe) might be detected. acs.org Furthermore, ex-situ XRD studies have been employed to investigate phase transformations of MnSe2 electrodes during electrochemical processes. acs.org High-pressure XRD studies have revealed that MnSe2 with a pyrite-type structure can transform into a disordered intermediate phase at approximately 12.5 GPa. jeol.com

XRD Data for this compound (MnSe2)
PropertyDescriptionTypical Values/ObservationsReferences
Crystal StructureThe arrangement of atoms in the crystalline material.Cubic, Pyrite-type acs.orgresearchgate.net
Space GroupThe symmetry group of the crystal.Pa-3 acs.org
Lattice Constant (a)The dimension of the unit cell.~6.4170 Å researchgate.net
Phase Purity AnalysisIdentification of crystalline phases present in the sample.Used to confirm single-phase MnSe2 and detect impurities like Se or MnSe. acs.org
CrystallinityThe degree of structural order in a solid.Sharp diffraction peaks indicate high crystallinity. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface morphology and analyze the nanostructure of this compound. SEM images provide direct visualization of the material's surface topography, particle shape, and size distribution.

Studies have revealed that MnSe2 can be synthesized in various morphologies, including cubic structures and nanorods. wikipedia.org For example, hydrothermally synthesized MnSe2 has been observed to form uneven cubes with an average dimension of around 6 micrometers. wikipedia.org The morphology of MnSe2 nanostructures can be tuned by adjusting synthesis parameters. In some cases, MnSe2 nanocubes with uniform diameters of about 80 nm have been produced. researchgate.net Field-emission SEM (FE-SEM) offers higher resolution imaging, enabling detailed observation of surface features, such as scratches on the surface of MnSe2 cubes or the growth of other nanomaterials on their surface. wikipedia.org

SEM Analysis of this compound (MnSe2)
Observed MorphologySynthesis Method/ConditionsTypical DimensionsReferences
Uneven CubesHydrothermal~6 µm wikipedia.org
NanorodsSolvothermalAspect ratio ~15 to ~70
Uniform NanocubesNot specified~80 nm diameter researchgate.net

Transmission Electron Microscopy (TEM) for Microstructural and Lattice Spacing Analysis

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal microstructure of this compound. TEM analysis allows for the direct observation of features such as crystal defects, grain boundaries, and the lattice structure at the nanoscale.

High-resolution TEM (HR-TEM) images can reveal the lattice fringes of MnSe2, and the measured lattice spacing can be correlated with specific crystallographic planes identified from XRD data. For instance, a distinct lattice spacing of 2.86 Å has been observed, corresponding to the (210) plane of MnSe2. acs.org Another study reported a d-spacing of 0.22 nm for the (002) crystal facets of MnSe2 nanoparticles. confex.com Selected-area electron diffraction (SAED), a technique available in TEM, produces diffraction patterns that confirm the crystalline nature of the material. SAED patterns of MnSe2 have shown distinct diffraction rings corresponding to various planes such as (221), (220), (211), and (210), which align with XRD results and confirm excellent crystallization. acs.org

TEM Findings for this compound (MnSe2)
AnalysisObservationSignificanceReferences
MicrostructureObservation of internal features like nanorods and nanocubes.Confirms morphology observed by SEM and provides internal structural detail.
Lattice Spacing (d-spacing)2.86 Å for the (210) plane.Confirms the crystalline structure and provides crystallographic information at the nanoscale. acs.org
0.22 nm for the (002) plane. confex.com
Selected-Area Electron Diffraction (SAED)Distinct diffraction rings corresponding to (221), (220), (211), and (210) planes.Confirms the high crystallinity of the MnSe2 sample. acs.org

Scanning Transmission Electron Microscopy (STEM) and High-Angle Annular Dark-Field (HAADF) Imaging of this compound

Scanning Transmission Electron Microscopy (STEM) combined with High-Angle Annular Dark-Field (HAADF) imaging offers atomic-resolution imaging capabilities, which are particularly useful for studying epitaxial films and interfaces of this compound. In HAADF-STEM, the image intensity is approximately proportional to the square of the atomic number (Z-contrast), allowing for the clear visualization of heavier atoms. eag.com

This technique has been instrumental in confirming the high-quality epitaxial growth of MnSe2 films, such as α-MnSe(111). researchgate.net STEM has been used to reveal abrupt and clean interfaces between epitaxially grown MnSex and substrates like GaSe(0001). wikipedia.orgacs.org Importantly, STEM analysis has provided evidence consistent with the presence of a this compound (MnSe2) monolayer at the interface in certain heterostructures. wikipedia.orgacs.org HAADF-STEM imaging, in conjunction with energy-dispersive X-ray spectroscopy (EDS), can also provide elemental mapping to show the distribution of manganese and selenium at the atomic scale. researchgate.net

Reflection High Energy Electron Diffraction (RHEED) for Epitaxial Growth Monitoring of this compound

Reflection High Energy Electron Diffraction (RHEED) is a powerful in-situ technique used to monitor the growth of thin films in real-time, particularly during molecular beam epitaxy (MBE). It provides information about the surface crystallography and morphology of the growing film. researchgate.net

For this compound, RHEED has been used to monitor the epitaxial growth of MnSe thin films on various substrates. osti.gov The appearance of streaky RHEED patterns during growth is indicative of a flat, monocrystalline surface, suggesting a layer-by-layer or two-dimensional growth mode. osti.gov Conversely, the observation of dots in the RHEED pattern suggests a 3D island growth mode. osti.gov The evolution of the RHEED pattern from dots to sharp lines can indicate an improvement in crystal quality and surface flatness as the film thickness increases. osti.gov RHEED oscillations, where the intensity of the specularly reflected beam oscillates with the deposition of each atomic layer, can be used to determine the growth rate. This technique is crucial for achieving high-quality, single-crystal MnSe2 films with controlled thickness. wikipedia.orgacs.org

Spectroscopic Characterization

Spectroscopic techniques are employed to probe the elemental composition, chemical bonding, and electronic states of this compound. These methods provide complementary information to the structural and morphological data obtained from diffraction and microscopy.

Common spectroscopic techniques used for MnSe2 characterization include Raman Spectroscopy, which investigates vibrational modes, and X-ray Photoelectron Spectroscopy (XPS), which provides information on elemental composition and chemical states. researchgate.net Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy, is used for elemental analysis. acs.org Electron Energy Loss Spectroscopy (EELS) can also be utilized to study the elemental and chemical composition.

Spectroscopic Analysis of this compound (MnSe2)
TechniqueInformation ObtainedKey Findings for MnSe2References
Raman SpectroscopyVibrational modes, crystal structure, and phase identification.Typical peaks observed at ~147 cm⁻¹ (Eg mode) and ~267 cm⁻¹ (Ag mode). Used to confirm the formation of hybrid materials. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, and electronic states of surface elements.Confirms the presence of Mn and Se. Identifies oxidation states, for example, Mn 2p peaks at ~641.90 eV and Se 3d peaks at ~54.88 eV. researchgate.netacs.org
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)Elemental composition and distribution.Confirms the quantitative elemental distribution, weight, and atomic percentage of Mn and Se in the synthesized nanoparticles. acs.org
Electron Energy Loss Spectroscopy (EELS)Elemental and chemical analysis, electronic properties.Used to characterize the composition and phase purity of MnSe2 nanorods.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of the elements within a material. mdpi.com In the study of this compound, XPS provides clear information about the surface elemental makeup and the electronic state of MnSe nanoparticles.

High-resolution XPS spectra are recorded for the core regions of manganese (Mn) and selenium (Se). For instance, the deconvoluted spectrum of Mn 2p often shows peaks at binding energies of approximately 642.61 eV and 654.27 eV, which are attributed to the Mn 2p3/2 and Mn 2p1/2 spin-orbit components, respectively. rsc.org The presence of these peaks suggests the existence of both Mn²⁺ and Mn³⁺ oxidation states, a finding consistent with other reported values for manganese selenides. rsc.orgresearchgate.net The surface oxidation of the material when exposed to air can contribute to the presence of Mn³⁺. researchgate.net

The Se 3d spectrum typically displays a spin-orbit doublet corresponding to Se 3d5/2 and Se 3d3/2. For example, in MnSe2 nanosheets, the Se 3d peak can have an overlapped doublet at 54.7 eV and 55.6 eV, with a binding energy difference of 0.86 eV. researchgate.net The primary peak's position, often between 54.95 eV (for MnSe2) and 54.6 eV (for MnSe), indicates a strong reduction of surface Se₂²⁻ ions and points to the formation of a significant number of Mn²⁺-Se²⁻ bonds. researchgate.net In some cases, the Se 3d peak is observed at a binding energy of 54.1 eV. mdpi.com

Survey scans in XPS analysis confirm the presence of Mn and Se, along with unavoidable surface contamination from carbon (C 1s) and oxygen (O 1s) due to air exposure.

Table 1: Representative XPS Peak Positions for this compound

Element Core Level Binding Energy (eV) Reference
Mn 2p3/2 642.61 rsc.org
Mn 2p1/2 654.27 rsc.org
Mn 2p3/2 644.9 (Mn³⁺ and Mn²⁺) researchgate.net
Mn 2p1/2 654.4 researchgate.net
Se 3d5/2 54.7 researchgate.net
Se 3d3/2 55.6 researchgate.net
Se 3d 54.1 mdpi.com

Raman Spectroscopy for Vibrational Modes and Structural Identification of this compound

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which provides insights into its crystal structure and phase. acs.orgmdpi.com For this compound, Raman spectra typically exhibit characteristic peaks corresponding to specific phonon modes.

In cubic MnSe2, two prominent peaks are generally observed: one around 147 cm⁻¹ and another at approximately 267 cm⁻¹. researchgate.net The peak at 147 cm⁻¹ is assigned to the in-plane E_g mode, while the peak at 267 cm⁻¹ corresponds to the out-of-plane A_g mode of MnSe2. researchgate.netresearchgate.net These modes originate from the intraionic and interionic vibrations of the Se₂²⁻ units. researchgate.net Another mode, the F_g mode, has also been reported. researchgate.net

The Raman spectrum of MnSe can show peaks for the Se-Se stretching mode at positions such as 254.44 cm⁻¹, 456.58 cm⁻¹, and 646.28 cm⁻¹. rsc.org Theoretical calculations have shown that different magnetic phases of single-layer MnSe (Néel-AFM, zigzag-AFM, stripy-AFM, and FM) each have four Raman-active phonon modes, with distinct frequencies and intensities that can be used for their identification. acs.org

Furthermore, temperature-dependent Raman studies have been employed to investigate magnetic phase transitions in ultrathin α-MnSe crystals, demonstrating a transition from paramagnetic to antiferromagnetic behavior with changing temperature. acs.org The dependence of Raman spectra on the thickness of MnSe2 nanosheets has also been observed, with a blueshift in Raman peaks as the flake thickness decreases. rsc.org

Table 2: Characteristic Raman Peaks for this compound

Material Wavenumber (cm⁻¹) Vibrational Mode Reference
Cubic MnSe₂ 147 In-plane E_g researchgate.net
Cubic MnSe₂ 267 Out-of-plane A_g researchgate.net
MnSe 254.44 Se-Se stretching rsc.org
MnSe 456.58 Se-Se stretching rsc.org
MnSe 646.28 Se-Se stretching rsc.org

Electron Energy Loss Spectroscopy (EELS) for Elemental and Electronic Information in this compound

Electron Energy Loss Spectroscopy (EELS) is a technique often integrated into a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. eels.info This method can provide a wealth of information, including elemental composition, bonding and oxidation states, and electronic properties like band structure and interband transitions. eels.infodectris.com

In the context of this compound and related materials, EELS is used to probe the core-loss edges for elemental identification and the near-edge fine structure (ELNES) to gain insights into the density of unoccupied states and oxidation states. eels.infodectris.com For instance, EELS has been used to study Mn-doped iron selenide, providing information on the electronic structure.

The technique is divided into low-loss and core-loss regions. The low-loss region, typically below 50 eV, provides information on plasmon excitations and interband transitions. wikipedia.org The core-loss region contains ionization edges that are characteristic of the elements present in the sample. wikipedia.org While specific EELS studies focusing solely on MnSe2 are not extensively detailed in the provided results, the principles of the technique are broadly applicable. EELS can complement XAS data, offering similar information but with superior spatial resolution, which is particularly advantageous for analyzing nanoscale materials. aps.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Optical Properties of this compound

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the optical properties of semiconducting materials. mdpi.com It provides information about the electronic transitions and allows for the determination of the material's band gap energy. cyberleninka.ru

For manganese selenide nanostructures, the absorption spectra are influenced by factors such as size, shape, and crystalline phase. cyberleninka.ru For example, hydrothermally synthesized wurtzite (WZ) phase MnSe quantum dots with a Mn²⁺:Se²⁻ ratio of 2:1 showed an absorption feature around 303 nm, corresponding to a band gap of 4.09 eV. cyberleninka.ru Cubic MnSe spherical nanoparticles prepared by a hot injection method exhibited absorption peaks that redshifted from 311 nm to 344 nm as the reaction temperature increased, indicating an increase in nanoparticle size. cyberleninka.ru

In another study, pure MnSe exhibited an absorption peak at 368 nm. mdpi.com The addition of dopants, such as yttrium, can alter the absorbance characteristics. For instance, MnSe doped with 0.04 mol% of yttrium showed the highest absorbance value across the spectrum, with a maximum of 2.25 a.u. in the UV region. physicsaccess.com The absorption coefficient of MnSe materials is typically high (on the order of 10⁶), making them suitable for solar energy conversion applications. physicsaccess.com The band gap energy of undoped MnSe has been reported to be around 1.25 eV. physicsaccess.com

Table 3: UV-Vis Absorption Data for Manganese Selenide

Material Synthesis Method Absorption Peak (nm) Band Gap (eV) Reference
WZ MnSe QDs Hydrothermal ~303 4.09 cyberleninka.ru
Cubic MnSe NPs Hot Injection (200°C) 311 - cyberleninka.ru
Cubic MnSe NPs Hot Injection (280°C) 344 - cyberleninka.ru
Pure MnSe Wet-chemical 368 - mdpi.com
Undoped MnSe Spray Pyrolysis - 1.25 physicsaccess.com

Photoluminescence (PL) Spectroscopy for Electronic Transitions in Manganese Selenide

Photoluminescence (PL) spectroscopy is a technique used to study the electronic structure and transitions within a material. When a material absorbs photons, electrons are excited to higher energy states. The subsequent radiative recombination of these electrons with holes results in the emission of light, which is measured by PL spectroscopy.

In manganese-doped zinc selenide (Mn:ZnSe) nanocrystals, which serve as a model system, the emission corresponds to the spin-forbidden ⁴T₁→⁶A₁ transition at approximately 590 nm. osti.gov This transition occurs as electrons move between the crystal field split d-orbitals of the manganese ions embedded within the zinc-blende lattice. osti.gov In Mn-doped CaWO₄ nanoparticles, a distinct peak related to the Mn d-d transition is observed, which is typically spin-forbidden but can become allowed due to crystal field effects. researchgate.net

For MnSe quantum dots, time-resolved PL spectra have been used to study the nature of PL decays. For example, decays corresponding to emission wavelengths of 400 nm and 420 nm have been analyzed. researchgate.net In MnSe nanostructures, the emission due to the excitation will lie in the band gap region for a defect-free material, known as band-edge emission. cyberleninka.ru However, the presence of defects can lead to other emission peaks. For instance, cubic MnSe nanospheres have shown two broad peaks around 336 nm and 419 nm, with a weaker shoulder peak at about 594 nm. cyberleninka.ru

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and non-destructive technique used to identify functional groups present in a material by analyzing the absorption of infrared radiation. mdpi.comosf.io The principle is based on the fact that chemical bonds vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs. mdpi.com

In the context of manganese selenide composites, FTIR is used to confirm the presence of various functional groups. For instance, in a study of MnSe/graphene oxide (GO) composites, the FTIR spectrum of pure MnSe showed several bands. A band around 521 cm⁻¹ was attributed to Mn(II)-Se vibrations. mdpi.com Other bands observed at 1016 cm⁻¹ and 1223 cm⁻¹ were assigned to C-O-C stretching vibrations, while peaks at 1359 cm⁻¹, 1435 cm⁻¹, and 1733 cm⁻¹ corresponded to C-O, C=C, and aromatic C=O and C-O-C vibrations, respectively. mdpi.com These latter peaks are likely due to organic precursors or surface adsorbates.

The mid-infrared range, from 4000 to 400 cm⁻¹, is most commonly used for analytical purposes. mdpi.com The resulting spectrum acts as a molecular fingerprint, allowing for the characterization of the material's chemical composition. mdpi.com

Table 4: FTIR Peak Assignments for MnSe-based Materials

Wavenumber (cm⁻¹) Functional Group/Vibration Reference
~521 Mn(II)-Se mdpi.com
1016 C-O-C stretching mdpi.com
1223 C-O-C stretching mdpi.com
1359 C-O mdpi.com
1435 C=C mdpi.com
1733 Aromatic C=O, C-O-C mdpi.com

Electron Paramagnetic Resonance (EPR) for Spin States in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly useful for studying transition metal ions like manganese. nih.gov EPR provides valuable information on the dynamic magnetic properties and spin states of these ions. purdue.edu

For manganese-containing materials, EPR is a defining technique because Mn(II), Mn(IV), and sometimes Mn(III) are EPR active. nih.gov In studies of Mn²⁺ ions, EPR spectra can reveal fine and hyperfine structures. For example, in GaS:Mn crystals, a well-resolved hyperfine structure with 11 lines was observed for Mn²⁺-Mn²⁺ pairs, resulting from the interaction with two equivalent ⁵⁵Mn nuclei. aip.org The hyperfine interaction constant was found to be approximately half that of single Mn²⁺ ions. aip.org

In Mn-doped Bi₂Se₃, EPR spectra pointed to a Mn²⁺(d⁵) configuration. arxiv.org The spectrum was characterized by an isotropic g-factor of |g| = 1.91 and a large axial parameter D = -4.20 GHz × h. arxiv.org In MnO₂ powders, a typical EPR signal is a broad single line with a g-factor of around 1.94. researchgate.net The presence of MnSO₄ traces can lead to signals with g = 2.000 and a hyperfine structure parameter A = 8.81 mT. researchgate.net EPR has also been used to investigate two-dimensional MnSe nanosheets, with comparisons of EPR signals with and without white light illumination. researchgate.net

Scanning Probe Microscopy for Localized Characterization

Scanning probe microscopy (SPM) techniques are indispensable for characterizing the local properties of materials at the nanoscale. For this compound (MnSe2), various SPM methods have been employed to investigate its structural, electronic, and magnetic characteristics with high spatial resolution.

Scanning Tunneling Microscopy (STM) and Spectroscopy (dI/dV) of this compound

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) are powerful techniques for imaging surfaces at the atomic level and probing the local density of electronic states (LDOS), respectively. wikipedia.orgwikipedia.org In the study of this compound, STM has been utilized to provide detailed structural characterization, revealing atomically resolved images of MnSe2 films. osti.gov

Research on MnSe2 grown on substrates like gallium selenide (GaSe) and tin selenide (SnSe2) has employed STM to confirm the quality of the epitaxial growth and the cleanliness of the interface. osti.govarxiv.org For instance, STM topography images have shown the transition of deposited manganese selenide into α-MnSe(111) for films of a few layers thick. osti.gov

STS, which measures the differential conductance (dI/dV), provides insights into the electronic band structure. wikipedia.org For MnSe2, STS measurements have been used to determine the band gap. osti.gov In heterostructures, such as MnSe on a niobium diselenide (NbSe2) substrate, STS has been used to investigate the electronic properties at the interface. researchgate.net These studies involve acquiring dI/dV spectra over a range of bias voltages to map the electronic states. researchgate.netacs.org For example, dI/dV spectra on MnSe islands show features corresponding to the valence band. researchgate.net

STM/STS Application Key Findings References
Structural CharacterizationRevealed abrupt and clean interfaces for MnSe2 grown on GaSe(0001). osti.govarxiv.org osti.govarxiv.org
Electronic PropertiesDetermined the band gap of MnSe2 films. osti.gov osti.gov
Heterostructure AnalysisInvestigated the electronic structure of MnSe/NbSe2 heterostructures. researchgate.net researchgate.net
Phase IdentificationShowed the structural transition to α-MnSe(111) in thicker films. osti.gov osti.gov

Magnetic Force Microscopy (MFM) for Magnetic Domain Imaging of this compound

Magnetic Force Microscopy (MFM) is a variant of atomic force microscopy used to map the magnetic force gradient above a sample's surface, thereby imaging magnetic domain structures. nanosurf.comparksystems.com The technique operates by scanning a magnetized tip over the surface and detecting the magnetic interactions between the tip and the sample. parksystems.com This allows for the visualization of magnetic domains and domain walls with nanoscale resolution. nanosurf.comresearchgate.net

In the context of this compound, MFM has been instrumental in providing direct evidence of its magnetic nature. MFM images of MnSe2 nanosheets have been used to visualize magnetic domains, confirming the presence of long-range ferromagnetic order at room temperature. researchgate.net The technique typically involves a two-pass method where the first pass captures the surface topography and the second, at a lifted height, measures the magnetic force, separating topographic and magnetic signals. nanosurf.comparksystems.com The phase shift of the cantilever's oscillation in the second pass provides the contrast in the MFM image, where different phases correspond to attractive or repulsive magnetic forces, indicating different magnetic domain orientations. nanosurf.com

MFM Finding Description Reference
Magnetic Domain ImagingMFM phase images of a single MnSe2 nanosheet have shown clear magnetic domains. researchgate.net researchgate.net
Ferromagnetism ConfirmationThe presence of these domains provides direct, real-space evidence of ferromagnetism in the material.

Piezo-response Force Microscopy (PFM) for Ferroelectric Properties in Manganese Selenide Heterostructures

Piezoresponse Force Microscopy (PFM) is a scanning probe technique used to characterize the electromechanical properties of materials at the nanoscale. bruker.comresearchgate.net It works by applying an AC voltage to a conductive AFM tip in contact with the sample and detecting the resulting mechanical deformation due to the inverse piezoelectric effect. researchgate.netnanosurf.com This allows for the imaging of ferroelectric domains with high resolution. researchgate.net

While direct PFM studies focusing solely on the ferroelectric properties of this compound are not extensively documented in the provided context, the technique is crucial for investigating heterostructures where MnSe might be integrated with a ferroelectric material. PFM can characterize the piezoelectric and ferroelectric behavior of such a heterostructure, providing information on domain structures, polarization switching, and electromechanical coupling. bruker.comnih.gov The technique can map both the amplitude and phase of the piezoresponse, which relate to the magnitude of the piezoelectric effect and the direction of polarization, respectively. nih.govresearchgate.net

Magnetic Characterization Techniques

Understanding the macroscopic magnetic properties of this compound is crucial for its potential applications in spintronic devices. Techniques like Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are standard for such characterization.

Vibrating Sample Magnetometry (VSM) for Magnetization Measurements of this compound

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of a material. measurlabs.commeasurlabs.com It operates by vibrating a sample in a uniform magnetic field, which induces a voltage in a set of pick-up coils according to Faraday's Law of Induction. measurlabs.com This induced voltage is proportional to the magnetic moment of the sample. VSM is used to obtain magnetic hysteresis loops, from which key magnetic parameters like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) can be determined. taylorandfrancis.com

VSM has been employed to study the magnetic properties of manganese selenide nanoparticles and films. rsc.org For instance, studies have investigated how the magnetization of MnSe samples changes with varying external magnetic fields, revealing their magnetic behavior. taylorandfrancis.comrsc.org Research on MnSe nanorods synthesized under different magnetic fields showed that the magnetization of the samples decreased as the strength of the applied synthesis field increased, suggesting a disruption of magnetic domains. rsc.org

Magnetic Parameter Significance Measured by VSM
Saturation Magnetization (Ms)The maximum magnetic moment of the material.Yes
Remanent Magnetization (Mr)The magnetization remaining after the external field is removed.Yes
Coercivity (Hc)The magnetic field required to demagnetize the material.Yes

Superconducting Quantum Interference Device (SQUID) Magnetometry for this compound

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used for measuring very weak magnetic fields. It is widely used to characterize the magnetic properties of materials. SQUID magnetometry has been a key technique in establishing the ferromagnetic properties of monolayer and thin-film this compound. osti.govusc.edu

SQUID measurements have provided strong evidence for room-temperature ferromagnetism in monolayer MnSe2. osti.govarxiv.org These measurements on monolayer MnSe2 films grown on GaSe and SnSe2 substrates revealed a significant saturation magnetization of approximately 4 Bohr magnetons per Mn atom. osti.govarxiv.orgusc.edu The data from SQUID often requires careful analysis, such as the subtraction of paramagnetic or diamagnetic background signals from the substrate or Mn ions, to accurately determine the ferromagnetic contribution. osti.gov Temperature-dependent SQUID measurements, such as zero-field-cooled (ZFC) and field-cooled (FC) curves, have been used to determine the Curie temperature (Tc) of MnSe2, which has been reported to be above room temperature at around 320 K. researchgate.net

SQUID Measurement Finding Details References
Room-Temperature FerromagnetismConfirmed ferromagnetic ordering in monolayer MnSe2 at and above room temperature. osti.govarxiv.orgusc.edu osti.govarxiv.orgusc.edu
Saturation MagnetizationMeasured a large saturation magnetization of ~4 µB per Mn atom in monolayer films. osti.govarxiv.orgusc.edu osti.govarxiv.orgusc.edu
Curie TemperatureZFC/FC measurements established a high Curie temperature of approximately 320 K. researchgate.net researchgate.net

Computational and Theoretical Studies of Manganese Diselenide

First-Principles Calculations and Density Functional Theory (DFT) Applications to Manganese Diselenide

First-principles calculations, which are based on the fundamental laws of quantum mechanics without relying on empirical parameters, have been extensively applied to study MnSe2. rsc.org Density functional theory (DFT) serves as the primary workhorse for these calculations, enabling the investigation of various material properties from the ground up. rsc.org Methodologies such as the projector-augmented wave (PAW) method, implemented in software packages like the Vienna Ab initio Simulation Package (VASP), are commonly used. rsc.org The generalized gradient approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is often employed for the exchange-correlation energy. rsc.org To account for the strong correlations between the d-orbitals of manganese atoms, the DFT+U method is frequently utilized. rsc.org

Prediction of Structural, Vibrational, Electronic, and Magnetic Properties of this compound

Computational studies have successfully predicted key properties of this compound, offering insights that complement and sometimes precede experimental findings.

Structural Properties: DFT calculations have been used to determine the stable crystal structures and lattice parameters of MnSe2. acs.orgresearchgate.net For instance, the cubic and hexagonal structures have been investigated, with lattice constants of a=5.462 Å for the cubic phase and a=3.63 Å, c=5.91 Å for the hexagonal phase being reported. derpharmachemica.com

Vibrational Properties: Phonon dispersion calculations are crucial for assessing the dynamical stability of different phases of MnSe2. rsc.orgiyte.edu.tr Studies have confirmed the dynamical stability of both ferromagnetic (FM) and antiferromagnetic (AFM) phases of monolayer MnSe2, as indicated by the absence of imaginary frequencies in their phonon band structures. rsc.orgiyte.edu.tr These calculations also predict the frequencies of Raman and infrared active phonon modes, which can be used to identify different magnetic phases experimentally. acs.orgiyte.edu.tr For monolayer MnSe2, the FM phase exhibits 3 acoustic and 6 optical phonon branches, while the AFM phase has 3 acoustic and 33 optical branches due to its larger unit cell. rsc.org The highest phonon frequencies are similar for both phases, calculated to be around 272.9 cm⁻¹ for the FM state and 271.1 cm⁻¹ for the AFM state. rsc.org

Electronic Properties: DFT calculations have revealed the electronic nature of MnSe2, showing that it can exhibit metallic or semiconducting behavior depending on its structure and dimensionality. iyte.edu.trrsc.orgresearchgate.net The 1T-MnSe2 monolayer is predicted to be a ferromagnetic metal. rsc.orgrsc.org The states near the Fermi level are primarily composed of Mn-d and Se-p orbitals. rsc.org In contrast, some studies have suggested that monolayer MnSe2 could be a semiconductor with a very small band gap. rsc.org The bulk form of MnSe2 is generally considered a p-type semiconductor with a wide band gap of approximately 2.65 eV. derpharmachemica.com

Magnetic Properties: A significant focus of theoretical work has been on the magnetic properties of MnSe2. iyte.edu.trrsc.orgresearchgate.net Computational studies have predicted that the T-phase of MnS2 and MnSe2 should be stable and strongly ferromagnetic, with a high Curie temperature (TC) of about 250 K and a magnetic moment of 3 μB. acs.orgnih.gov DFT calculations consistently show that the ferromagnetic state is the energetic ground state for monolayer MnSe2. rsc.orgiyte.edu.tr The magnetic moment of manganese in its elemental form can be as high as 5 μB, making manganese chalcogenides attractive for spintronic applications. nih.gov Experimental observations of room-temperature ferromagnetism in monolayer MnSex films are consistent with DFT predictions for 1T-MnSe2. arxiv.org

Predicted Properties of Monolayer this compound (MnSe₂) from DFT Calculations
PropertyFerromagnetic (FM) PhaseAntiferromagnetic (AFM) PhaseReference
Dynamical StabilityStableStable rsc.orgiyte.edu.tr
Energetic Ground StateMore FavorableLess Favorable rsc.orgiyte.edu.tr
Electronic NatureMetallic- rsc.orgrsc.org
Number of Phonon Branches9 (3 acoustic, 6 optical)36 (3 acoustic, 33 optical) rsc.org
Highest Phonon Frequency272.9 cm⁻¹271.1 cm⁻¹ rsc.org
Phonon Band Gap61.3 cm⁻¹69.9 cm⁻¹ rsc.org
Predicted Curie Temperature (T-phase)~250 K acs.orgnih.gov
Predicted Magnetic Moment (T-phase)3 μB acs.orgnih.gov

Investigation of Defect Tolerance in this compound

A remarkable finding from computational studies is the high defect tolerance of this compound. iyte.edu.trrsc.orgresearchgate.net DFT calculations have shown that monolayer MnSe2 can maintain its dynamical stability and ferromagnetic metallic character even in the presence of a high density of selenium (Se) vacancies. rsc.orgiyte.edu.trrsc.org This resilience to defects is a crucial property for the practical application of materials in electronic and spintronic devices, where imperfections are unavoidable. researchgate.net The ferromagnetic state remains energetically favorable over the antiferromagnetic state even with a significant number of Se vacancies. researchgate.net This defect tolerance suggests that MnSe2 is a robust material for novel nanoelectronic applications. iyte.edu.tr

Modeling of Low-Dimensional this compound Systems

The properties of materials can change dramatically when their dimensions are reduced to the nanoscale. Computational modeling has been essential in exploring the behavior of low-dimensional MnSe2 systems.

Computational Studies of this compound Monolayers, Nanoribbons, and Quantum Dots

First-principles calculations have been employed to investigate the structural, vibrational, electronic, and magnetic features of 2D single layers, 1D nanoribbons, and 0D quantum dots of MnSe2. rsc.orgiyte.edu.trrsc.org

Monolayers: As discussed previously, monolayer MnSe2 is predicted to be a dynamically stable ferromagnetic metal. rsc.orgiyte.edu.tr This is in contrast to its bulk counterpart, which is typically a semiconductor. derpharmachemica.com The successful synthesis of monolayer manganese selenide (B1212193) on substrates like NbSe2 has been reported, with experimental findings of ferromagnetism aligning with computational predictions. acs.orgnih.gov

Nanoribbons and Quantum Dots: Interestingly, computational studies predict a crossover from ferromagnetic to antiferromagnetic ground states in MnSe2 nanoribbons and quantum dots. rsc.orgiyte.edu.trrsc.org This change is attributed to metal-metal interaction-driven reconstructions that become significant in these lower-dimensional structures. rsc.org This dimension-dependent magnetism highlights the potential for tuning the magnetic properties of MnSe2 by controlling its size and shape, making it a promising candidate for spintronic devices. iyte.edu.trrsc.org

Advanced Theoretical Models for this compound Properties

Beyond standard DFT calculations, more advanced theoretical models are used to capture specific physical phenomena in MnSe2, particularly its magnetic interactions.

Heisenberg Model for Magnetic Interactions in this compound

The Heisenberg model is a powerful theoretical tool used to describe magnetic interactions between localized spins in a material. uantwerpen.beruc.edu.cn This model is believed to accurately describe some experimentally discovered 2D ferromagnets, including MnSe2. uantwerpen.be By mapping the energies of different magnetic configurations obtained from DFT calculations onto the Heisenberg Hamiltonian, one can extract the spin-exchange coupling parameters. ruc.edu.cncompphys.cn

Non-Equilibrium Green's Function Method for Transport Properties in this compound Heterostructures

The Non-Equilibrium Green's Function (NEGF) method is a powerful theoretical framework for investigating quantum transport phenomena in nanoscale systems, such as this compound (MnSe₂) heterostructures. researchgate.netaps.org This first-principles approach allows for the detailed simulation of electron transport properties by combining density functional theory (DFT) with the NEGF formalism. researchgate.netaps.org The NEGF method is particularly well-suited for analyzing the behavior of electrons in devices under bias, where the system is driven out of equilibrium. arxiv.orgfzu.cz It enables the calculation of key transport characteristics, including transmission spectra, current-voltage relationships, and spin-dependent effects like tunneling magnetoresistance (TMR) and spin-transfer torque (STT). aps.orgresearchgate.net

The core of the NEGF method involves calculating the Green's functions of the system, which describe the propagation of electrons through the device. aps.orgarxiv.org The device is conceptually divided into three regions: a central scattering region (e.g., the MnSe₂ heterostructure) connected to two semi-infinite electrodes (leads). The NEGF formalism consistently accounts for the influence of the leads and any applied bias voltage on the electronic structure and transport through the central region. aps.org This approach has been successfully applied to various heterostructures to predict their performance in spintronic applications. researchgate.netarxiv.org

Detailed Research Findings

Recent computational studies have utilized the NEGF-DFT approach to explore the significant potential of MnSe₂-based heterostructures for spintronic devices, particularly magnetic tunnel junctions (MTJs). A notable investigation focused on van der Waals (vdW) MTJs with a structure of MnSe₂/n-layer graphene/MnSe₂, where 'n' ranged from 1 to 4. researchgate.netaps.org These ab initio quantum transport simulations, which incorporated non-collinear spin configurations, have yielded remarkable predictions about the material's performance. researchgate.net

One of the most striking findings is the exceptionally large tunneling magnetoresistance (TMR). For a MnSe₂/4-layer graphene/MnSe₂ heterostructure, a TMR of approximately 10⁶% was calculated. researchgate.netaps.org This value is three orders of magnitude greater than that observed in conventional Magnesium Oxide (MgO)-based MTJs. researchgate.netaps.org The massive TMR is attributed to the nearly perfect spin polarization of the 1T-MnSe₂ electrodes. aps.org The study revealed a monotonic increase in TMR as the number of graphene layers increased. researchgate.netaps.org

Furthermore, these simulations predicted a very large spin-transfer torque (STT), a phenomenon crucial for manipulating the magnetic state of the device using spin-polarized currents. The maximal linear-response STT in a MnSe₂/graphene/MnSe₂ MTJ was calculated to be 5260 µeV/V, a value two orders of magnitude larger than that of traditional Fe/MgO/Fe MTJs. researchgate.netaps.org Interestingly, the decay rate of the spin-transfer torkance at zero bias showed a non-monotonic dependence on the number of graphene layers. researchgate.net As the bias voltage increases, the total STT in the device transitions from a linear to a non-linear dependence. researchgate.netaps.org

These theoretical findings underscore the promise of 1T-MnSe₂-based vdW MTJs for next-generation, room-temperature nonvolatile memories, driven by their superior TMR and efficient STT characteristics. researchgate.netaps.org

Interactive Data Tables

Table 1: Calculated Transport Properties of MnSe₂/n-Graphene/MnSe₂ MTJs

Number of Graphene Layers (n)Maximum Tunneling Magnetoresistance (TMR) (%)Maximum Linear-Response Spin-Transfer Torque (STT) (µeV/V)
1Data not specified5260
2Data not specifiedData not specified
3Data not specifiedData not specified
4~1,000,000 researchgate.netaps.orgData not specified

Note: Specific TMR values for n=1-3 were not detailed in the source, but a monotonic increase with layer number was reported. The maximal STT was reported for the general MnSe₂/graphene/MnSe₂ structure.

Table 2: Comparison of MnSe₂-based MTJ with Conventional MTJs

PropertyMnSe₂/4-layer Graphene/MnSe₂Fe/MgO/Fe
Tunneling Magnetoresistance (TMR)~1,000,000% researchgate.netaps.org~1000% (at 5 K) researchgate.netaps.org
Spin-Transfer Torque (STT)5260 µeV/V researchgate.netaps.org~50 µeV/V

Advanced Applications and Emerging Research Directions for Manganese Diselenide

Energy Storage and Conversion Technologies

The demand for efficient and sustainable energy solutions has driven research into novel materials for batteries, supercapacitors, and electrocatalysts. Manganese diselenide, owing to its high theoretical capacity and catalytic activity, is being extensively investigated for these applications. ontosight.aiqu.edu.qa

This compound as Electrode Materials for Lithium-Ion Batteries and Supercapacitors

This compound is considered a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical specific capacity. sci-hub.se However, it often suffers from challenges like significant volume changes during the charge/discharge cycles and poor kinetics. sci-hub.se To overcome these issues, researchers have focused on creating composite materials. For instance, MnSe2/Se composite nanobelts synthesized via a hydrothermal method demonstrated good cycling stability, maintaining a capacity of 572 mAh g⁻¹ at a current density of 200 mA g⁻¹ after 200 cycles. electrochemsci.org This improved performance is attributed to the composite's architecture which enhances electrical conductivity and mitigates pulverization. electrochemsci.org

Another approach involves anchoring MnSe nanoparticles within a 3D carbon nanosheet matrix (MnSe ⊂ 3DCNM). sci-hub.se This structure provides a high surface area, excellent electrical conductivity, and buffers the volume expansion of the MnSe nanoparticles. sci-hub.se The MnSe ⊂ 3DCNM-1.92 composite showed a stable reversible capacity of 665.5 mA h g⁻¹ after 200 cycles. sci-hub.se Doping has also been explored; a 3% copper-doped MnSe2 anode exhibited an initial discharge capacity of 878 mAh g⁻¹ and a charge capacity of 461 mAh g⁻¹ at a 0.1 A g⁻¹ current density, an improvement over undoped MnSe2. researchgate.net

In the realm of supercapacitors, MnSe2-based materials are also showing potential. ontosight.airesearchgate.net A hybrid material of reduced graphene oxide and MnSe2 cubes (G-MnSe2) exhibited a specific capacitance of 93.3 mF cm⁻² at a scan rate of 1 mV s⁻¹, significantly higher than pure MnSe2. researchgate.net A symmetric supercapacitor built with these hybrid electrodes demonstrated excellent long-term stability, retaining about 106% of its initial capacitance after 4500 cycles. researchgate.net Furthermore, all-solid-state flexible symmetric supercapacitors using α-MnSe microflower electrodes can operate at a high potential of 1.8 V and deliver a high specific capacitance of 200 F g⁻¹ and an energy density of 55.42 Wh kg⁻¹ at 1 A g⁻¹. researchgate.net These devices also show excellent cycling stability, with 97.1% capacity retention after 5000 cycles. researchgate.net

Table 1: Performance of this compound in Lithium-Ion Batteries

Electrode Material Initial Discharge Capacity (mAh g⁻¹) Current Density (A g⁻¹) Reversible Capacity (mAh g⁻¹) Cycles Reference
MnSe₂/Se Nanobelts - 0.2 572 200 electrochemsci.org
MnSe ⊂ 3DCNM-1.92 - - 665.5 200 sci-hub.se
3% Cu-doped MnSe₂ 878 0.1 461 (Initial Charge) - researchgate.net

Table 2: Performance of this compound in Supercapacitors

Electrode Material Specific Capacitance Energy Density (Wh kg⁻¹) Power Density (W kg⁻¹) Cycle Stability Reference
G-MnSe₂ Hybrid 93.3 mF cm⁻² - - 106% after 4500 cycles researchgate.net
α-MnSe Microflowers 200 F g⁻¹ 55.42 - 97.1% after 5000 cycles researchgate.net
MNSe@NF∥AC@NF 325.6 mA h g⁻¹ 66.1 858.45 94.1% after 15,000 cycles rsc.org

Application of this compound in Aqueous Copper Ion Batteries

Aqueous copper-ion batteries are an emerging energy storage technology, and this compound is being explored as a potential cathode material. mdpi.com The application of MnSe2 in this area is relatively new. mdpi.com Challenges such as slow reaction kinetics and volume expansion during cycling need to be addressed. mdpi.com To tackle these issues, researchers have synthesized composites of MnSe2 with carbon nanotubes (CNTs). mdpi.comresearchgate.net

In one study, a MnSe2/CNTs (MSCN) composite was created where CNTs were uniformly adhered to the surface of MnSe2 cubes. mdpi.com This structure effectively mitigated electrode volume expansion and improved copper ion conductivity. mdpi.com The MSCN-2 composite demonstrated an impressive initial discharge specific capacity of 621 mAh g⁻¹ at a current density of 0.1 A g⁻¹. mdpi.com It also showed excellent rate capability, maintaining a specific capacity of 476 mAh g⁻¹ even at a high current density of 10 A g⁻¹. mdpi.com Furthermore, the composite exhibited remarkable cycling stability, retaining a specific capacity of 545 mAh g⁻¹ after 1000 cycles at a current density of 2 A g⁻¹. mdpi.com These findings highlight the potential of MnSe2/CNTs composites as a viable strategy for developing high-performance cathode materials for aqueous copper-ion batteries. mdpi.comresearchgate.net

Electrocatalytic Applications of this compound for Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR)

Manganese-based materials are considered cost-effective and efficient electrocatalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are crucial for technologies like metal-air batteries and fuel cells. rsc.orgmdpi.com Transition metal selenides, including manganese selenide (B1212193), have attracted significant interest for these applications. rsc.org

A composite of manganese selenide supported on multi-walled carbon nanotubes (MnSe@MWCNT) has been identified as a highly active bifunctional electrocatalyst in alkaline medium. rsc.org The MWCNTs enhance the charge transfer and electronic conductivity of the catalyst. rsc.org This MnSe@MWCNT composite exhibits a very low overpotential of 290 mV to achieve a current density of 10 mA cm⁻² for the OER, outperforming the state-of-the-art Ruthenium oxide (RuO₂) catalyst. rsc.org The facile OER kinetics are further evidenced by a small Tafel slope of 54.76 mV dec⁻¹. rsc.org

For the ORR, the MnSe@MWCNT composite showed an efficient onset potential of 0.94 V. rsc.org This catalyst also demonstrated exceptional stability for both OER and ORR after prolonged operation and a high tolerance to methanol (B129727), a key advantage over traditional platinum catalysts in direct methanol fuel cells. rsc.org Surface analysis after the OER process suggested the formation of an (oxy)selenide surface, which is believed to be the active site for the reaction. rsc.org

Optoelectronic and Spintronic Devices

The distinct magnetic and semiconductor properties of this compound make it a material of interest for developing advanced optoelectronic and spintronic devices. ontosight.aisamaterials.com

Integration of this compound in Perovskite Solar Cells for Enhanced Performance

Perovskite solar cells (PSCs) are a promising photovoltaic technology, and researchers are continuously exploring new materials to enhance their efficiency and stability. nih.gov this compound has been introduced as a novel additive into the methylammonium (B1206745) lead iodide (MAPbI₃) absorber layer of PSCs. nih.gov

The incorporation of MnSe2 into the perovskite structure has been shown to improve crystallinity, reduce defect density, and enhance charge transport properties. nih.gov A study revealed that adding 5% MnSe2 to the MAPbI₃ film led to an increase in the power conversion efficiency (PCE) from 18.09% for the pure perovskite cell to 21.95%. nih.gov This improvement is partly due to a reduction in the material's bandgap from 1.71 eV to 1.62 eV, which allows for better light absorption. nih.gov Photoluminescence spectroscopy also indicated reduced non-radiative recombination in the MnSe2-containing cells. nih.gov In a different approach, MnSe was used as an electron transport layer (ETL) between titanium dioxide (TiO₂) and the perovskite layer, which helped to reduce recombination losses due to its ideal conduction band alignment. rsc.org

Development of Spintronic Devices Utilizing this compound's Magnetic Properties

Spintronics is a field of electronics that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information. Materials with controllable magnetic properties at the nanoscale are crucial for developing spintronic devices. compphys.cn Two-dimensional (2D) this compound has emerged as a significant candidate for such applications due to its robust ferromagnetic metallic character in its 2D ultrathin limit. rsc.org

Theoretical calculations have shown that 1T-MnSe2 is a ferromagnetic metal. rsc.org Its magnetic properties can be tuned, for example, through strain, which can induce a transition from an anti-ferromagnetic (AFM) metal to a ferromagnetic (FM) half-metal. compphys.cnresearchgate.net Recent experiments have successfully produced 2D room-temperature ferromagnetic metals, including monolayer MnSe2. arxiv.org Theoretical studies further propose that applying a few percent of tensile strain can induce a metal-semiconductor transition in monolayer MnSe2, potentially creating a room-temperature ferromagnetic semiconductor, a highly sought-after material for spintronics. arxiv.orgresearchgate.net The ability to control the magnetic state of MnSe2 through methods like strain and doping makes it a promising material for designing new functional spintronic devices. compphys.cnresearchgate.net

Potential in Photodetectors and Light Emitting Diodes (LEDs)

This compound (MnSe2), a semiconductor, is under investigation for its potential in optoelectronic devices such as photodetectors and light-emitting diodes (LEDs). sputtertargets.netnanorh.com Its semiconducting nature makes it a candidate for applications in thin-film electronics, including sensors and flexible electronics. sputtertargets.net The inherent properties of MnSe2 allow for its use in fabricating devices that respond to or emit light.

A specific study detailed the fabrication of an Al/MnSe2/p-Si/Al heterostructure. researchgate.net The current-voltage (I-V) characteristics of this device were examined under both dark conditions and various illumination intensities. It was observed that the reverse current under illumination was higher than in the dark, and the photocurrent increased with greater light intensity. These findings confirm that the fabricated diode exhibits strong photovoltaic behavior, indicating its potential as a photodetector. researchgate.net The research into manganese selenide's optoelectronic characteristics suggests its suitability for creating devices that can detect light, a fundamental property for photodetectors. researchgate.net

Heterostructures and Composites for Enhanced Functionality

To augment the intrinsic properties of this compound, researchers are actively exploring the development of heterostructures and composites. By combining MnSe2 with other materials, it is possible to create novel functionalities and enhance its performance in various applications.

This compound/Carbon Nanotubes (CNTs) Composites

Composites of this compound and carbon nanotubes (CNTs) have been synthesized to leverage the high conductivity and large surface area of CNTs. These composites are primarily investigated for their electrochemical applications. In one study, three-dimensional cubic MnSe2/CNTs composites were prepared using a hydrothermal method for use in aqueous copper-ion batteries. The CNTs were found to adhere uniformly to the surface of the MnSe2 cubes, which helps to mitigate volume expansion of the electrode during cycling and improves copper ion conductivity. mdpi.com

Another composite, MnSe@MWCNT, where MnSe is supported by multi-walled carbon nanotubes, has been shown to be a highly active bifunctional electrocatalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR) in alkaline media. The presence of MWCNTs enhances the charge transfer and electronic conductivity of the composite catalyst. rsc.org

Electrochemical Performance of MnSe2/CNT Composites
CompositeApplicationKey FindingsReference
MnSe2/CNTsAqueous Copper-Ion BatteryInitial discharge specific capacity of 621 mAh g⁻¹ at 0.1 A g⁻¹. CNTs mitigate volume expansion and improve conductivity. mdpi.com
MnSe@MWCNTOER/ORR ElectrocatalystLow OER overpotential of 290 mV at 10 mA cm⁻². High ORR E_onset of 0.94 V. MWCNTs enhance charge transfer. rsc.org

Van der Waals Heterostructures Involving this compound (e.g., MnSe2/In2Se3, MnSe2/Bi2Se3)

Van der Waals (vdW) heterostructures, created by stacking different two-dimensional materials, are a promising avenue for engineering new electronic and spintronic devices. Theoretical studies have proposed vdW heterostructures composed of MnSe2 and indium selenide (In2Se3) to investigate magnetoelectric coupling. These calculations suggest that it is possible to control the magnetic properties of the heterostructure by reversing the ferroelectric polarization of the In2Se3 layer. researchgate.net

Experimental work on the growth of MnSe2 on bismuth selenide (Bi2Se3), a topological insulator, has revealed interesting interfacial phenomena. Studies have shown that when MnSe2 is grown on Bi2Se3, there is a tendency for manganese to interdiffuse into the Bi2Se3 layer. spiedigitallibrary.orgresearchgate.net This interdiffusion can lead to the formation of a new compound at the interface, MnBi2Se4, which is itself a magnetic topological insulator. spiedigitallibrary.orgresearchgate.netosti.gov In one study, the bilayer-by-bilayer epitaxial growth of high-quality MnSe(111) film on a Bi2Se3(111) surface was achieved. Angle-resolved photoemission spectroscopy (ARPES) measurements of the Bi2Se3 capped with two bilayers of MnSe showed the appearance of an energy gap of about 90 meV at the Dirac point of the Bi2Se3 surface. This gap opening is attributed to the breaking of time-reversal symmetry on the Bi2Se3 surface due to the magnetic proximity effect from the MnSe layer. researchgate.net

Reduced Graphene Oxide (rGO) Composites with Manganese Selenide

Reduced graphene oxide (rGO) is another carbon-based material used to create composites with manganese selenide, primarily for energy storage applications. The high conductivity and large surface area of rGO make it an excellent support material. Hybrid materials of rGO-decorated MnSe2 cubes (G-MnSe2) have been synthesized and evaluated as electrode materials for supercapacitors. The G-MnSe2 hybrid electrode exhibited a significantly higher specific capacitance (93.3 mF cm⁻² at a scan rate of 1 mV s⁻¹) compared to the pure MnSe2 electrode (57.8 mF cm⁻²). researchgate.net The improved performance is attributed to the enhanced charge storage properties provided by the rGO component. researchgate.net

Doping with Other Elements (e.g., Copper, Yttrium) in Manganese Selenide

Doping manganese selenide with other elements is a strategy to tune its physical and chemical properties. Research has shown that introducing dopants like copper or yttrium can alter the material's structural, optical, and electrical characteristics.

Studies on copper-doped MnSe2 have demonstrated enhanced electrochemical performance for lithium-ion battery applications. For instance, a 3% copper-doped MnSe2 anode showed an initial discharge capacity of 878 mAh g⁻¹ at a current density of 0.1 A g⁻¹, which was superior to pristine MnSe2. The copper doping was found to improve conductivity and charge kinetics. researchgate.net

Yttrium doping of manganese selenide (Y-doped MnSe) has been explored for photovoltaic applications. The addition of yttrium was found to alter the microstructure and narrow the bandgap energy of MnSe. For example, doping with 0.04 mol% of yttrium narrowed the bandgap to 1.15 eV. nanorh.com This modification of the bandgap, along with improved charge transport characteristics, makes Y-doped MnSe a promising material for solar cell fabrication. nanorh.com

Effects of Doping on Manganese Selenide Properties
DopantHost MaterialObserved EffectsPotential ApplicationReference
Copper (3%)MnSe2Increased initial discharge capacity (878 mAh g⁻¹), enhanced conductivity and charge kinetics.Lithium-ion battery anodes researchgate.net
Yttrium (0.04 mol%)MnSeNarrowed bandgap (1.15 eV), altered microstructure, improved charge transport.Photovoltaics/Solar Cells nanorh.com

Emerging Applications

The unique magnetic and electronic properties of this compound and its composites are paving the way for several emerging applications beyond traditional energy storage.

Spintronics and Magnetic Memory: The magnetic characteristics of MnSe2, particularly its potential for ferromagnetism at the monolayer level, make it a candidate for spintronic devices. researchgate.netresearchgate.netusc.edu Spintronics utilizes the spin of electrons, in addition to their charge, to carry information, which could lead to more efficient and faster data storage and processing. The development of heterostructures, such as MnSe2 with topological insulators, opens up possibilities for creating magnetic sensors and non-volatile memory devices. sputtertargets.netspiedigitallibrary.orgacs.org The ability to control magnetism through electric fields in such heterostructures is a key area of research for next-generation spintronic applications. compphys.cn The formation of the magnetic topological insulator MnBi2Se4 from MnSe2/Bi2Se3 heterostructures is a significant development in this field. spiedigitallibrary.orgresearchgate.netosti.govarxiv.org

Catalysis: Manganese selenide nanoparticles are being explored as catalysts in various chemical reactions. nanorh.com Their catalytic properties are being investigated for processes such as hydrogenation reactions and the electrochemical reduction of CO₂. nanorh.com Furthermore, MnSe-based composites have shown promise as efficient electrocatalysts for the oxygen evolution and oxygen reduction reactions, which are crucial for technologies like fuel cells and metal-air batteries. rsc.org

Microwave Absorption Properties of this compound Nanorods

Research into advanced materials for electromagnetic wave absorption has identified one-dimensional nanostructures as promising candidates due to their unique physical and chemical properties. Among these, highly crystalline this compound (MnSe2) nanorods have been synthesized and investigated for their potential application as microwave absorbers. osti.gov

Studies have demonstrated the successful synthesis of high-quality MnSe2 nanorods through a facile solvothermal reaction, using polyvinylpyrrolidone (B124986) as a capping agent. osti.govresearchgate.net Characterization using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) has confirmed that the resulting nanorods are highly crystalline and grow along the lidsen.com axis. osti.gov A critical aspect of this synthesis method is the ability to control the morphology of the nanostructures. For instance, the aspect ratio of the MnSe2 nanorods can be tuned from approximately 15 to 70 by adjusting the amount of polyvinylpyrrolidone used in the reaction. osti.govresearchgate.net Furthermore, the volume ratio of the solvents, specifically N,N-dimethylformamide to deionized water, has a significant impact on the morphology and composition of the final products. researchgate.net

The detailed findings from the investigation of MnSe2 nanorods are summarized in the table below.

Material SystemSynthesis MethodKey Morphological FeatureMaximum Reflection Loss (RL)Frequency at Maximum RL
This compound (MnSe2) NanorodsSolvothermalAspect ratio tunable from ~15 to ~70-12.02 dB12.72 GHz
Data sourced from Zhang, J. et al., Journal of Alloys and Compounds. researchgate.net

These findings underscore the potential of this compound nanorods in the field of microwave absorption, suggesting a direction for the development of new, effective absorbing materials. osti.gov

Conclusion and Future Research Perspectives in Manganese Diselenide

Summary of Key Research Advancements in Manganese Diselenide

Research on this compound has led to significant progress in understanding its fundamental properties and potential applications. A key advancement is the exploration of its semiconductor behavior, characterized by a bandgap that can be tailored, making it a candidate for various optoelectronic devices. ontosight.ai

Energy Storage: A primary area of advancement is in energy storage. MnSe2 has been investigated as an electrode material for lithium-ion batteries and supercapacitors. ontosight.ai Its high conductivity and stability are advantageous for these applications. ontosight.ai For instance, MnSe2/CNT composites synthesized via a hydrothermal method have been explored for aqueous copper-ion batteries. mdpi.com In supercapacitor applications, a hybrid of graphene and MnSe2 has demonstrated a significantly higher specific capacitance compared to MnSe2 alone. researchgate.net

Catalysis: MnSe2 has also shown promise as a catalyst, particularly for the hydrogen evolution reaction (HER) and other electrochemical processes. ontosight.ai Its catalytic activity is a key area of ongoing research. ontosight.ai

Magnetic and Electronic Properties: Density functional theory calculations have revealed that 2D monolayers of MnSe2 exhibit ferromagnetic metallic behavior. rsc.org This robust ferromagnetism in its ultrathin form makes it a strong candidate for spintronic devices. rsc.org The material's magnetic properties are also dimension-dependent, with a predicted crossover from ferromagnetic to antiferromagnetic behavior in nanoribbons and quantum dots. rsc.org

Synthesis Techniques: Various methods for synthesizing manganese selenide (B1212193) have been developed, including hydrothermal and solvothermal processes, molecular beam epitaxy, and direct reaction of manganese with selenium. researchgate.netresearchgate.net These methods allow for the creation of different nanostructures, such as nanorods and nanocubes, which can influence the material's properties and applications. researchgate.netifmo.ru

Interactive Data Table: Research Advancements in this compound

Research AreaKey FindingPotential Application
Energy Storage High conductivity and stability as an electrode material. ontosight.aiLithium-ion batteries, supercapacitors. ontosight.ai
Energy Storage Graphene-MnSe2 hybrid shows higher specific capacitance. researchgate.netHigh-performance supercapacitors. researchgate.net
Catalysis Catalytic activity for hydrogen evolution reaction. ontosight.aiElectrochemical processes. ontosight.ai
Spintronics 2D MnSe2 exhibits robust ferromagnetic metallic character. rsc.orgSpintronic devices. rsc.org
Optoelectronics Tunable semiconductor bandgap. ontosight.aiSolar cells, LEDs, photodetectors. ontosight.aidataintelo.com

Outstanding Challenges and Research Gaps in this compound Science

Despite the progress, several challenges and research gaps need to be addressed to fully realize the potential of this compound.

Synthesis and Morphology Control: A significant challenge lies in the synthesis process. While various methods exist, achieving precise control over the morphology, phase purity, and crystallinity of MnSe2 remains difficult. researchgate.netqu.edu.qa For example, the hydrothermal synthesis of MnSe2 often results in selenium impurities as a major by-product, and effective removal of these impurities is a key hurdle. researchgate.net Furthermore, retaining the desired morphology of transition metal oxides during the selenization process is a major challenge. researchgate.net High-temperature, long-duration synthesis methods are not industrially favorable. qu.edu.qa

Performance and Stability: While promising for energy storage, the cycling life and performance of MnSe2-based electrodes are not yet satisfactory. mdpi.com For instance, in some studies, MnSe2 showed lower specific capacitance and cycling stability compared to other transition metal diselenides like CoSe2 and NiSe2. researchgate.netresearchgate.net

Understanding Structure-Property Relationships: A deeper understanding of the relationship between the crystal structure, electronic properties, and performance in various applications is needed. For example, the complex scattering processes in thin films and the dependence of magnetic and transport properties on temperature and selenium content require further investigation. qu.edu.qa There is also a need for more research into the cellular imaging capabilities of certain phases of manganese selenide. qu.edu.qa

Precursor Suitability: The choice of precursors for synthesis methods like organometallic vapor phase epitaxy (OMVPE) can be problematic. For instance, some manganese precursors have been found to be unsuitable as they can lead to the formation of manganese oxide instead of the desired selenide. qu.edu.qa

Future Trajectories and Potential Breakthroughs in this compound Applications

The future of this compound research is promising, with several potential trajectories for breakthroughs in its applications.

Advanced Energy Storage: Future research will likely focus on enhancing the performance of MnSe2 in energy storage devices. This includes developing novel composite materials, such as combining MnSe2 with carbon nanotubes or graphene, to improve conductivity and cycling stability. mdpi.comresearchgate.net Further exploration of its use in different types of batteries, beyond lithium-ion, such as sodium-ion and aqueous ion batteries, is a promising avenue. mdpi.comresearchgate.net

Spintronics and Advanced Optoelectronics: The unique magnetic and electronic properties of MnSe2 make it a highly attractive material for next-generation technologies like spintronics. dataintelo.com Realizing its potential in spintronic devices that utilize the spin of electrons for information processing could lead to significant advancements in data storage and transfer speeds. dataintelo.com Continued research into tuning its optical properties could also lead to breakthroughs in high-performance optoelectronic components. dataintelo.com

Catalysis and Environmental Applications: Further investigation into the catalytic properties of MnSe2 could lead to the development of more efficient catalysts for various chemical reactions, including water splitting for hydrogen production. colab.wsmdpi.com Its application in anion exchange membrane water electrolysis (AEMWE) as a noble-metal-free anode is an emerging area with significant potential for green hydrogen production. colab.ws

Thermoelectrics and Sensing: The thermoelectric properties of manganese selenide present an opportunity for its use in waste heat recovery and cooling applications. researchgate.netqu.edu.qa Additionally, its application in chemical sensing is an area that warrants further exploration. researchgate.netqu.edu.qa

Interactive Data Table: Future Research Directions for this compound

Future TrajectoryPotential Breakthrough
Advanced Energy Storage Development of high-performance, long-lasting batteries and supercapacitors. mdpi.comresearchgate.net
Spintronics Creation of novel data storage and processing devices with higher speed and efficiency. dataintelo.com
Advanced Optoelectronics High-performance LEDs, photodetectors, and solar cells. dataintelo.com
Catalysis Efficient and cost-effective catalysts for green hydrogen production and other chemical processes. colab.ws
Thermoelectrics Innovative materials for waste heat to energy conversion. qu.edu.qa

Q & A

Basic Research Questions

Q. What synthesis methods yield high-quality manganese diselenide (MnSe₂) thin films, and how do substrate choices influence structural properties?

  • MnSe₂ monolayers and thin films are typically synthesized via molecular beam epitaxy (MBE). Critical parameters include substrate selection (e.g., GaSe or SnSe₂) and precise control of Se:Mn flux ratios to stabilize the 1T-MnSe₂ phase. Substrate lattice matching is crucial to minimize interfacial strain and defects. Post-growth annealing in a selenium-rich environment can enhance crystallinity .
  • Structural validation requires techniques like reflection high-energy electron diffraction (RHEED) for real-time monitoring and scanning transmission electron microscopy (STEM) for atomic-resolution imaging of the MnSe₂/GaSe interface .

Q. How can researchers characterize the electronic and magnetic properties of MnSe₂ in the monolayer limit?

  • Magnetometry (e.g., SQUID) is used to measure saturation magnetization (~4 µB/Mn in monolayers), while X-ray magnetic circular dichroism (XMCD) confirms Mn²⁺ oxidation states. Density functional theory (DFT) calculations correlate these results with predicted ferromagnetic ordering in 1T-MnSe₂ .
  • Transport measurements (e.g., Hall effect) reveal carrier type and mobility, but interfacial effects from substrates like GaSe must be decoupled using control samples .

Q. What are the key differences between MnSe₂ and other transition metal dichalcogenides (TMDs) like PdSe₂ or WSe₂ in optoelectronic applications?

  • Unlike PdSe₂, which transitions from semiconductor (monolayer) to semimetal (bulk), MnSe₂ retains room-temperature ferromagnetism in monolayers, making it unique for spintronics. Bandgap engineering via thickness control, as seen in PdSe₂ , is less relevant for MnSe₂ due to its magnetic dominance .

Advanced Research Questions

Q. How can experimentalists resolve contradictions in reported magnetic properties of MnSe₂, such as discrepancies in Curie temperatures?

  • Contradictions often arise from mixed-phase samples (e.g., interfacial α-MnSe vs. vdW MnSe₂). Advanced STEM with electron energy loss spectroscopy (EELS) can spatially map phases. Cross-validation with DFT-predicted magnetic anisotropies for 1T-MnSe₂ helps isolate intrinsic behavior .
  • Environmental factors (e.g., oxidation during ex situ measurements) may suppress ferromagnetism. In situ magnetometry under ultrahigh vacuum is recommended .

Q. What strategies optimize MnSe₂-based heterostructures for room-temperature spintronic devices?

  • Proximity effects from adjacent layers (e.g., GaSe) can enhance spin-orbit coupling. Interface engineering via buffer layers (e.g., graphene) may reduce substrate-induced magnetic damping. Testing spin-valve architectures with MnSe₂ as a ferromagnetic electrode is a priority .
  • For stability, encapsulate MnSe₂ with hexagonal boron nitride (h-BN) to prevent degradation, a method adapted from other air-sensitive TMDs .

Q. Why do diselenide bonds in MnSe₂ exhibit greater redox stability compared to disulfides, and how does this influence material synthesis?

  • The lower bond dissociation energy of Se-Se (172 kJ/mol) vs. S-S (251 kJ/mol) allows easier cleavage during MBE growth, facilitating controlled layer-by-layer deposition. However, Se’s higher electronegativity requires stringent stoichiometric control to avoid Se vacancies, which quench magnetism .

Q. How do synthesis conditions affect the thermodynamic stability of MnSe₂ polymorphs (e.g., 1T vs. 2H phases)?

  • MBE growth at lower temperatures (<300°C) favors the 1T phase due to kinetic trapping, while higher temperatures promote 2H-MnSe₂. In situ RHEED tracks phase transitions via distinct diffraction patterns .
  • Phase purity is critical: even minor 2H-phase inclusions reduce saturation magnetization by 30% in magnetometry studies .

Methodological Considerations

  • Handling Air Sensitivity : MnSe₂ degrades rapidly in ambient conditions. Use glovebox-integrated MBE systems for synthesis and characterization to maintain sample integrity .
  • Data Contradiction Analysis : When magnetic hysteresis loops show variability, employ statistical averaging across multiple devices and exclude samples with interfacial α-MnSe signals in X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.